HLB-0532259
Description
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Properties
Molecular Formula |
C40H44N8O7 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
7-cyclopentyl-2-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylcarbamoyl]anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C40H44N8O7/c1-46(2)38(53)30-22-25-23-42-40(45-34(25)47(30)27-10-5-6-11-27)43-26-16-14-24(15-17-26)35(50)41-20-7-3-4-8-21-55-31-13-9-12-28-33(31)39(54)48(37(28)52)29-18-19-32(49)44-36(29)51/h9,12-17,22-23,27,29H,3-8,10-11,18-21H2,1-2H3,(H,41,50)(H,42,43,45)(H,44,49,51) |
InChI Key |
AGMODSYVRUVEOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HLB-0532259: A Novel Aurora-A/N-Myc Degrader
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HLB-0532259 is a first-in-class, potent, and selective heterobifunctional degrader that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of Aurora Kinase A (Aurora-A).[1][2][3][4] In cancers such as high-risk neuroblastoma, the amplification of the MYCN oncogene leads to the overexpression of the N-Myc transcription factor.[2][4] N-Myc is stabilized through a direct protein-protein interaction with Aurora-A, which shields it from its natural degradation pathway.[2][3][4] this compound disrupts this oncogenic axis by targeting Aurora-A for ubiquitination and subsequent proteasomal degradation, which in turn leads to the destabilization and degradation of N-Myc.[2][3] This novel approach offers a therapeutic strategy to target the previously "undruggable" N-Myc oncoprotein by eliminating its stabilizing partner. Preclinical studies have demonstrated that this compound exhibits nanomolar potency in degrading both Aurora-A and N-Myc, possesses high proteome-wide selectivity, and elicits significant anti-tumor efficacy in in vivo neuroblastoma models.[2][3][4]
Core Mechanism of Action: PROTAC-mediated Degradation
This compound is a PROTAC composed of three key components: a ligand that binds to Aurora-A, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker that connects the two.[1] Its mechanism of action follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to Aurora-A and the Cereblon E3 ligase, forming a ternary Aurora-A/HLB-0532259/Cereblon complex. This proximity is crucial for the subsequent steps.
-
Ubiquitination: The formation of this complex brings Aurora-A into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of Aurora-A.
-
Proteasomal Degradation of Aurora-A: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged Aurora-A protein.
-
Destabilization and Degradation of N-Myc: With the degradation of its stabilizing partner, Aurora-A, the unbound N-Myc protein is exposed to its native degradation pathway, which is primarily mediated by the SCFFbxw7 E3 ubiquitin ligase, leading to its rapid degradation.[4]
A key feature of this compound is that its Aurora-A binding ligand engages the Aurora-A/N-Myc complex in an uncompetitive manner with respect to N-Myc.[4] This allows for the efficient degradation of the entire Aurora-A pool, including the portion that is actively stabilizing N-Myc, contributing to the high potency of the degrader.[4]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation Potency
| Cell Line | MYCN Status | Target Protein | DC50 (nM) | Dmax (%) |
| MCF-7 | Non-amplified | Aurora-A | 20.2 | 94 |
| SK-N-BE | Amplified | N-Myc | 179 | >90 |
| Kelly | Amplified | N-Myc | 229 | >90 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1] |
Table 2: Kinase Binding and Inhibition
| Target Kinase | Binding Affinity (Kd, nM) | Kinase Inhibition (IC50, nM) |
| Aurora-A | <10 | 18 |
| CDK4 | 120 | 2,100 |
| Data derived from in vitro assays. |
Experimental Protocols and Workflows
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of Aurora-A and N-Myc in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SK-N-BE, Kelly) and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
Proteome-wide Selectivity Analysis
This protocol uses mass spectrometry to determine the selectivity of this compound across the entire proteome.
Methodology:
-
Cell Treatment and Lysis: Treat neuroblastoma cells with this compound or DMSO for a defined period. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment groups with isobaric TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and the TMT reporter ions, allowing for relative quantification of peptides (and thus proteins) across the different conditions.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. High selectivity is demonstrated if only Aurora-A and a limited number of other proteins are significantly downregulated.[4]
In Vivo Xenograft Efficacy Studies
This protocol assesses the anti-tumor activity of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., Kelly) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a defined dosing schedule.
-
Monitoring: Monitor tumor volume using caliper measurements and animal body weight (as a measure of toxicity) regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting to confirm Aurora-A and N-Myc degradation in the tumor tissue). The primary efficacy endpoint is tumor growth inhibition.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for MYCN-amplified neuroblastoma. By effectively inducing the degradation of Aurora-A, it indirectly targets the otherwise intractable N-Myc oncoprotein. The molecule has demonstrated high potency, selectivity, and promising in vivo anti-tumor activity.[2][3][4] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its therapeutic index and on evaluating its efficacy in combination with other anti-cancer agents. The successful development of this compound validates the strategy of targeting protein-protein interactions by degrading a key stabilizing partner, opening up new avenues for treating cancers driven by "undruggable" oncoproteins.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: HLB-0532259, a PROTAC Degrader Targeting Aurora-A and N-Myc in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLB-0532259 is a first-in-class, potent, and selective heterobifunctional degrader designed to target Aurora kinase A (Aurora-A) for proteasomal degradation. By eliminating Aurora-A, this compound concurrently induces the degradation of the oncoprotein N-Myc, a key driver in high-risk neuroblastoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Core Concept and Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[1]
This compound is composed of three key components:
-
A ligand that selectively binds to Aurora-A.
-
A ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
A chemical linker that connects the two ligands.[2]
The mechanism of action of this compound can be summarized as follows:
-
Ternary Complex Formation: this compound simultaneously binds to Aurora-A and the E3 ubiquitin ligase CRBN, forming a ternary complex.
-
Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules to Aurora-A.
-
Proteasomal Degradation of Aurora-A: The polyubiquitinated Aurora-A is recognized and degraded by the proteasome.
-
Destabilization and Degradation of N-Myc: In neuroblastoma cells with MYCN amplification, Aurora-A binds to and stabilizes the N-Myc oncoprotein, protecting it from its natural degradation pathway.[3][4] By degrading Aurora-A, this compound disrupts this protective interaction, leading to the rapid ubiquitination and subsequent proteasomal degradation of N-Myc.[5]
This indirect approach allows for the targeting of N-Myc, which has traditionally been considered an "undruggable" protein.[3][5]
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the Aurora-A/N-Myc signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro degradation potency and cytotoxic activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Cancer Type | MYCN Status | Target Protein | DC50 (nM) |
| MCF-7 | Breast Cancer | Not Amplified | Aurora-A | 20.2[2] |
| SK-N-BE(2) | Neuroblastoma | Amplified | N-Myc | 179[2] |
| Kelly | Neuroblastoma | Amplified | N-Myc | 229[2] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (nM) |
| IMR-32 | Amplified | Data not available |
| CHP-134 | Amplified | Data not available |
| SK-N-BE(2) | Amplified | Data not available |
| Kelly | Amplified | Data not available |
| SK-N-AS | Not Amplified | Significantly less effective |
IC50: The concentration of the compound that inhibits 50% of cell growth. Note: While specific IC50 values are not provided in the searched literature, it is consistently reported that this compound exhibits nanomolar cytotoxicity against a panel of MYCN-amplified neuroblastoma cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of Aurora-A and N-Myc following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed neuroblastoma cells (e.g., SK-N-BE(2), Kelly) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on neuroblastoma cell lines.
-
Cell Seeding:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model of neuroblastoma.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of a human neuroblastoma cell line (e.g., SK-N-BE(2)) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the tumor growth by measuring the tumor volume with calipers.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Measure the tumor volume regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Conclusion
This compound represents a promising therapeutic strategy for the treatment of high-risk neuroblastoma driven by MYCN amplification. Its novel mechanism of action, which involves the targeted degradation of Aurora-A to induce the subsequent degradation of the oncoprotein N-Myc, offers a potential solution to the challenge of targeting a previously "undruggable" protein. The potent in vitro and in vivo activity of this compound warrants further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to advance novel cancer therapeutics.
References
- 1. Potent in vitro and xenograft antitumor activity of a novel agent, PV-10, against relapsed and refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: HLB-0532259 as a Potent Degrader of Aurora-A and N-Myc for Neuroblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-risk neuroblastoma, frequently characterized by the amplification of the MYCN gene, presents a significant therapeutic challenge. The oncoprotein N-Myc, encoded by MYCN, is a key driver of tumor progression but has proven to be an "undruggable" target with conventional small molecules. A critical mechanism for N-Myc stabilization in cancer cells is its interaction with Aurora kinase A (Aurora-A). This technical guide details the preclinical data and methodologies for HLB-0532259, a first-in-class heterobifunctional degrader that potently and selectively induces the degradation of both Aurora-A and its client protein, N-Myc. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate the oncogenic N-Myc protein in MYCN-amplified neuroblastoma.
Introduction: The Aurora-A/N-Myc Axis in Neuroblastoma
N-Myc is a transcription factor that, when overexpressed due to MYCN amplification, drives neuroblastoma tumorigenesis.[1] Under normal physiological conditions, N-Myc is a short-lived protein, tightly regulated through a degradation process mediated by the SCF(Fbxw7) E3 ubiquitin ligase.[1] However, in MYCN-amplified neuroblastoma cells, Aurora-A binds to and shields N-Myc from this degradation pathway, leading to its accumulation and sustained oncogenic signaling.[1]
This stabilization of N-Myc by Aurora-A is largely independent of the kinase's catalytic activity, rendering many traditional kinase inhibitors less effective at disrupting this protein-protein interaction.[2] This has spurred the development of alternative therapeutic strategies, such as targeted protein degradation, to eliminate the entire Aurora-A/N-Myc complex.
This compound: A PROTAC-based Degrader
This compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to simultaneously bind to a target protein (Aurora-A) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of Aurora-A, marking it for degradation by the proteasome. The degradation of Aurora-A subsequently leads to the destabilization and degradation of its binding partner, N-Myc.[2][3]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between Aurora-A, this compound, and the CRBN E3 ligase. This proximity-induced ubiquitination and subsequent proteasomal degradation of Aurora-A leads to the release and degradation of N-Myc.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through its potent degradation of both Aurora-A and N-Myc in various cell lines, as well as its anti-tumor activity in vivo.
In Vitro Degradation
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. This compound has been shown to induce potent degradation of its target proteins in neuroblastoma cell lines.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| SK-N-BE(2) | N-Myc | 179 | [4] |
| Kelly | N-Myc | 229 | [4] |
| MCF-7 (non-MYCN amplified) | Aurora-A | 20.2 | [4] |
In Vivo Anti-Tumor Efficacy
In a xenograft mouse model using MYCN-amplified neuroblastoma cells, this compound demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Dosing Schedule | Mean Tumor Volume (mm³) | Reference |
| Nude Mice | Vehicle | Every 3 days for 9 days | 374.4 | [5] |
| Nude Mice | This compound | Every 3 days for 9 days | 50.8 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
MYCN-amplified human neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly) and non-MYCN-amplified cell lines (e.g., SK-N-AS, MCF-7) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
References
In-Depth Technical Guide: Discovery and Synthesis of HLB-0532259, a Novel Degrader of Aurora Kinase A for Neuroblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB), a pediatric cancer originating from the developing sympathetic nervous system, is particularly aggressive and often fatal in its high-risk form, which is frequently characterized by the amplification of the MYCN oncogene.[1] The protein product of MYCN, N-Myc, is a transcription factor that is challenging to target directly.[1] In MYCN-amplified NB cells, N-Myc is stabilized through its interaction with Aurora kinase A (Aurora-A), preventing its degradation and driving tumor progression.[2] This guide details the discovery, synthesis, and preclinical evaluation of HLB-0532259, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Aurora-A, thereby leading to the destabilization and subsequent degradation of N-Myc.[3]
Discovery of this compound: A PROTAC Approach
The development of this compound stemmed from the therapeutic strategy of targeting "undruggable" proteins by degrading their stabilizing partners.[3] Given the critical role of Aurora-A in stabilizing N-Myc in neuroblastoma, a PROTAC-based approach was employed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically eliminate Aurora-A.
This compound is a heterobifunctional molecule composed of three key components:
-
An Aurora-A binding ligand to engage the target protein.
-
A linker of optimal length and composition.
-
An E3 ligase ligand (specifically, a ligand for Cereblon) to recruit the ubiquitin-proteasome system.[4]
This design facilitates the formation of a ternary complex between Aurora-A, this compound, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Aurora-A.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, beginning with the synthesis of the Aurora-A ligand, followed by the attachment of the linker and finally the E3 ligase ligand. While the detailed, step-by-step synthesis with reaction conditions is proprietary and often found in patent literature or the supplementary materials of primary research articles, a general overview of the synthetic strategy can be described. The synthesis of a similar second-generation AURKA-targeting PROTAC started with an SNAr reaction of a pyridine (B92270) derivative with a Boc-protected piperazine (B1678402) to form a key intermediate for the CRBN ligand. This was followed by reduction of a nitro group and subsequent reactions to build the final PROTAC structure.[5]
Mechanism of Action: Inducing Degradation of Aurora-A and N-Myc
This compound's mechanism of action is centered on the targeted degradation of Aurora-A, which in turn leads to the degradation of N-Myc.
Caption: Mechanism of action of this compound.
The degradation of Aurora-A disrupts the Aurora-A/N-Myc complex, exposing N-Myc to the cellular degradation machinery. This leads to a significant reduction in N-Myc protein levels in MYCN-amplified neuroblastoma cells.[2]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro assays.
| Cell Line | Assay Type | Value (nM) | Reference |
| MCF-7 (non-MYCN amplified) | DC50 (Aurora-A) | 20.2 | [4] |
| SK-N-BE(2) (MYCN amplified) | DC50 (N-Myc) | 179 | [4] |
| Kelly (MYCN amplified) | DC50 (N-Myc) | 229 | [4] |
| IMR-32 (MYCN amplified) | DC50 (Aurora-A) | < 25 | [5] |
| NGP (MYCN amplified) | DC50 (Aurora-A) | < 25 | [5] |
| SJNB-8 (MYCN amplified) | DC50 (Aurora-A) | < 25 | [5] |
DC50 : Half-maximal degradation concentration.
Experimental Protocols
Western Blot for Aurora-A and N-Myc Degradation
This protocol is used to qualitatively and semi-quantitatively assess the reduction of Aurora-A and N-Myc protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SK-N-BE(2), Kelly) and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for Aurora-A, N-Myc, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Preparation: Culture a human neuroblastoma cell line (e.g., SK-N-BE(2)) and harvest the cells. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle, such as 10% DMSO and 90% Corn Oil) or vehicle control to the mice via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule.[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting to confirm target degradation).
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma.[3] Its novel mechanism of action, which involves the targeted degradation of Aurora-A, effectively circumvents the challenge of directly inhibiting the "undruggable" N-Myc oncoprotein.[2] Preclinical studies have demonstrated its potent and selective degradation of Aurora-A and N-Myc, leading to tumor growth inhibition in in vivo models.[3] While in vivo studies showed promising tumor reduction, they also revealed a need for further optimization to improve the compound's safety profile.[2] Future research will likely focus on developing next-generation analogs of this compound with improved pharmacokinetic properties and a better therapeutic window, with the ultimate goal of translating this innovative therapeutic strategy into clinical applications for high-risk neuroblastoma patients.
References
- 1. Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HLB-0532259 in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. The N-Myc oncoprotein, a key driver of neuroblastoma tumorigenesis, has long been considered "undruggable" due to its challenging structural characteristics. A promising therapeutic strategy has emerged that indirectly targets N-Myc by focusing on its stabilizing partner, Aurora kinase A (Aurora-A). This technical guide provides an in-depth overview of HLB-0532259, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Aurora-A and, consequently, induce the degradation of N-Myc. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Aurora-A/N-Myc Axis in Neuroblastoma
High-risk neuroblastoma is frequently characterized by the amplification of the MYCN gene, leading to the overexpression of the N-Myc protein.[1] N-Myc is a transcription factor that drives cell proliferation and inhibits differentiation, but it is typically a short-lived protein.[1] In MYCN-amplified neuroblastoma cells, N-Myc is stabilized through a direct protein-protein interaction with Aurora-A, a serine/threonine kinase crucial for mitotic progression.[1] This interaction shields N-Myc from proteasomal degradation, leading to its accumulation and potent oncogenic activity.[1]
The critical role of the Aurora-A/N-Myc interaction in maintaining the malignant phenotype of neuroblastoma cells has made it an attractive therapeutic target. While allosteric inhibitors of Aurora-A have been developed to disrupt this complex, they have shown limited efficacy in clinical trials. This has paved the way for alternative therapeutic modalities, such as targeted protein degradation.
This compound: A PROTAC-Mediated Degrader of Aurora-A
This compound is a first-in-class PROTAC that potently and selectively degrades Aurora-A.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to Aurora-A, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon.[3] This ternary complex formation facilitates the ubiquitination of Aurora-A, marking it for degradation by the proteasome.
Mechanism of Action
The degradation of Aurora-A by this compound has a direct and significant impact on N-Myc stability. By eliminating Aurora-A, this compound exposes N-Myc to the cellular degradation machinery, leading to its rapid proteasomal degradation.[1] This targeted degradation of both Aurora-A and N-Myc selectively induces apoptosis and inhibits cell proliferation in MYCN-amplified neuroblastoma cells.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Cell Line | MYCN Status | DC50 (N-Myc Degradation) | Reference |
| SK-N-BE(2) | Amplified | 179 nM | [3] |
| Kelly | Amplified | 229 nM | [3] |
| Cell Line | MYCN Status | DC50 (Aurora-A Degradation) | Reference |
| MCF-7 | Non-amplified | 20.2 nM | [3] |
Table 1: In Vitro Degradation Potency of this compound. DC50 values represent the concentration of this compound required to degrade 50% of the target protein.
| Animal Model | Treatment Group | Mean Tumor Volume (mm³) | Day | Reference |
| Nude Mice | Vehicle | 374.4 | 9 | [4] |
| Nude Mice | This compound | 50.8 | 9 | [4] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from standard cell viability assays used in the evaluation of anti-cancer compounds.
-
Cell Lines: MYCN-amplified neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly) and a non-MYCN-amplified cell line for comparison (e.g., SK-N-AS).
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar MTS/MTT-based assay.
-
-
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps for assessing the degradation of Aurora-A and N-Myc.
-
Cell Lines: MYCN-amplified neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly).
-
Reagents:
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Primary antibodies: anti-Aurora-A, anti-N-Myc, anti-GAPDH, or anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model. All animal experiments should be conducted in accordance with institutional guidelines and approved by an animal care and use committee.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: MYCN-amplified neuroblastoma cell line (e.g., Kelly).
-
Drug Formulation: this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil for intraperitoneal (i.p.) injection.[3]
-
Procedure:
-
Subcutaneously inject neuroblastoma cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., at a specific mg/kg dose) or vehicle control via i.p. injection according to a defined schedule (e.g., every three days).[4]
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
A notable toxicity, intestinal necrosis, has been observed with longer-term exposure, highlighting the need for careful monitoring and potential refinement of the compound.[4]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inducing neuroblastoma cell death.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in neuroblastoma.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for MYCN-amplified neuroblastoma. Its ability to induce the degradation of both Aurora-A and N-Myc offers a promising strategy to overcome the limitations of conventional inhibitors. The preclinical data strongly support its potential as a lead compound for further development. However, the observation of in vivo toxicity necessitates further optimization of its pharmacological properties to improve its therapeutic index. Future research should focus on developing second-generation degraders with enhanced safety profiles and exploring combination therapies to maximize anti-tumor efficacy. The detailed protocols provided in this guide are intended to facilitate these research efforts and accelerate the translation of this promising therapeutic approach to the clinic.
References
In-depth Technical Guide: HLB-0532259's Effect on MYCN-Amplified Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-risk neuroblastoma, often characterized by the amplification of the MYCN oncogene, presents a significant therapeutic challenge. The N-Myc oncoprotein, considered "undruggable" due to its lack of enzymatic activity and nuclear localization, is stabilized through a protein-protein interaction with Aurora kinase A (Aurora-A). This guide details the mechanism and efficacy of HLB-0532259, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Aurora-A, thereby leading to the subsequent degradation of N-Myc in MYCN-amplified cancer cells. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying signaling pathways associated with this compound.
Introduction: Targeting the Aurora-A/N-Myc Axis
The amplification of the MYCN gene is a key driver in a significant portion of high-risk neuroblastomas and is associated with poor prognosis.[1] The protein product, N-Myc, is a transcription factor that is intrinsically unstable in normal cells.[1] However, in MYCN-amplified neuroblastoma cells, N-Myc is stabilized by forming a complex with Aurora-A, a serine/threonine kinase crucial for mitotic progression.[1][2] This interaction shields N-Myc from proteasomal degradation, leading to its accumulation and the promotion of tumorigenesis.[2]
This compound is a heterobifunctional molecule designed to exploit this dependency. As a PROTAC, it comprises three key components: a ligand that binds to Aurora-A, a ligand for an E3 ubiquitin ligase (Cereblon), and a linker connecting the two. This design allows this compound to act as a molecular bridge, bringing Aurora-A into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of Aurora-A by the proteasome. The degradation of Aurora-A destabilizes N-Myc, marking it for its own degradation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in degrading Aurora-A and N-Myc, and its cytotoxic effects on neuroblastoma cell lines.
Table 1: Protein Degradation Efficiency (DC50) of this compound
| Cell Line | Target Protein | DC50 (nM) | Notes |
| Kelly (MYCN-amplified) | N-Myc | 229 | Data obtained from in vitro cell-based assays. |
| SK-N-BE(2) (MYCN-amplified) | N-Myc | 179 | Data obtained from in vitro cell-based assays. |
| MCF-7 (non-MYCN-amplified) | Aurora-A | 20.2 | Demonstrates potent degradation of the primary target. |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 9 | Notes |
| Vehicle | 374.4 | Data from a murine xenograft model of MYCN-amplified neuroblastoma.[1] |
| This compound | 50.8 | Dosing regimen of every three days.[1] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation. The following diagram illustrates this pathway.
Caption: Mechanism of this compound-induced degradation of Aurora-A and N-Myc.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Western Blot Analysis for Protein Degradation
This protocol is for determining the levels of Aurora-A and N-Myc protein in neuroblastoma cells following treatment with this compound.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, SK-N-BE(2))
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Aurora-A
-
Mouse anti-N-Myc
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-Actin).
-
Caption: Workflow for Western Blot analysis of protein degradation.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for assessing the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
-
Measurement:
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MYCN-amplified neuroblastoma cells (e.g., Kelly)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 90% corn oil)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., every three days).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth between the treatment and control groups.
-
Caption: Workflow for an in vivo neuroblastoma xenograft study.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for MYCN-amplified neuroblastoma by effectively inducing the degradation of Aurora-A and subsequently N-Myc. The preclinical data demonstrate its potent and selective activity both in vitro and in vivo. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as toxicology studies, to further evaluate the clinical potential of this compound. Optimization of the dosing regimen and formulation will be critical for maximizing therapeutic efficacy while minimizing potential off-target effects. The continued investigation of Aurora-A degraders holds significant promise for the treatment of high-risk neuroblastoma and other MYCN-driven malignancies.
References
In Vitro Profile of HLB-0532259: A Novel Aurora-A/N-Myc Degrader
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HLB-0532259 is a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Aurora Kinase A (Aurora-A) and, consequently, the N-Myc oncoprotein. In preclinical in vitro studies, this compound has demonstrated significant anti-tumor potential, particularly in neuroblastoma models with MYCN amplification. This document provides a comprehensive overview of the preliminary in vitro data, detailing the mechanism of action, experimental methodologies, and key quantitative findings.
Introduction
The MYCN oncogene, which encodes the N-Myc transcription factor, is a critical driver in high-risk neuroblastoma, a pediatric cancer with often poor prognosis.[1][2] N-Myc is considered a challenging therapeutic target due to its "undruggable" nature.[1][3] In normal neuronal progenitor cells, N-Myc has a short half-life and undergoes rapid proteasomal degradation.[1][4] However, in MYCN-amplified neuroblastoma cells, N-Myc is stabilized through a direct interaction with Aurora-A, leading to elevated protein levels that drive tumor progression.[1][3][4]
This compound is a novel PROTAC that leverages the ubiquitin-proteasome system to selectively target Aurora-A for degradation. By degrading Aurora-A, this compound disrupts the Aurora-A/N-Myc complex, leading to the subsequent destabilization and degradation of N-Myc.[1][3] This approach offers a promising therapeutic strategy to indirectly target the previously intractable N-Myc oncoprotein.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components:
-
An Aurora-A binding ligand: This moiety selectively engages the Aurora-A/N-Myc protein complex.[1][3]
-
An E3 ligase ligand: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
A flexible linker: This connects the Aurora-A and Cereblon ligands, facilitating the formation of a ternary complex between Aurora-A, this compound, and the CRBN E3 ligase.
The formation of this ternary complex brings Aurora-A into close proximity with the E3 ligase, leading to the polyubiquitination of Aurora-A and its subsequent recognition and degradation by the 26S proteasome. The degradation of Aurora-A leads to the release and destabilization of N-Myc, which is then also targeted for proteasomal degradation.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, with the key data summarized in the tables below.
Table 1: In Vitro Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| MCF-7 (Breast Cancer) | Aurora-A | 20.2 | >92 | 4 | [4][5][6] |
| SK-N-BE(2) (Neuroblastoma) | N-Myc | 179 | Not Reported | Not Reported | [5] |
| Kelly (Neuroblastoma) | N-Myc | 229 | Not Reported | Not Reported | [5] |
DC50 : The concentration of the compound required to degrade 50% of the target protein. Dmax : The maximum percentage of protein degradation observed.
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MYCN-amplified Neuroblastoma Cells | Neuroblastoma | Low nanomolar | [7] |
IC50 : The concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
The following sections detail the generalized methodologies employed in the preliminary in vitro evaluation of this compound.
Cell Culture
-
Cell Lines: MYCN-amplified human neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly) and a MYCN-non-amplified breast cancer cell line (MCF-7) were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for Protein Degradation
This assay is used to determine the extent of Aurora-A and N-Myc degradation following treatment with this compound.
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated time points (e.g., 4, 8, 24 hours).
-
Lysate Preparation: Post-treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH, β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software, and target protein levels were normalized to the loading control.
-
DC50 Determination: To determine the DC50 value, protein degradation was quantified across a range of this compound concentrations. The data were then fitted to a dose-response curve.
Tandem Mass Tag (TMT) Proteomics
This technique provides a global, unbiased assessment of protein expression changes upon this compound treatment to confirm the selectivity of degradation.
-
Sample Preparation: Neuroblastoma cells (e.g., SK-N-BE(2)) were treated with this compound or DMSO. Cells were harvested, and proteins were extracted, reduced, alkylated, and digested into peptides (typically with trypsin).
-
TMT Labeling: Peptides from each condition were labeled with distinct isobaric TMT reagents. Labeled samples were then combined.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The pooled, labeled peptide mixture was fractionated by high-pH reversed-phase liquid chromatography and analyzed by LC-MS/MS.
-
Data Analysis: The resulting spectra were searched against a human protein database to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions was determined based on the reporter ion intensities from the TMT tags.
Cell Viability Assay
This assay measures the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of viable cells.
-
IC50 Calculation: The results were plotted as percent viability versus drug concentration, and the IC50 value was calculated using non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro studies of this compound.
Conclusion
The preliminary in vitro data for this compound strongly support its development as a novel therapeutic agent for MYCN-amplified neuroblastoma. By inducing the targeted degradation of Aurora-A, this compound effectively leads to the degradation of the N-Myc oncoprotein, a key driver of this aggressive pediatric cancer. The nanomolar potency in degrading its targets and inhibiting cell growth, coupled with high selectivity, underscores the potential of this PROTAC degrader. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 7. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on HLB-0532259: A Technical Guide
This technical guide provides an in-depth overview of the early research findings on HLB-0532259, a novel proteolysis-targeting chimera (PROTAC). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Core Mechanism of Action
This compound is a first-in-class, potent, and selective degrader of Aurora Kinase A (Aurora-A).[1][2][3] It functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (Aurora-A) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of Aurora-A.[3]
In the context of MYCN-amplified neuroblastoma, Aurora-A plays a crucial role in stabilizing the N-Myc oncoprotein.[1][3] By degrading Aurora-A, this compound disrupts the Aurora-A/N-Myc complex, leading to the destabilization and subsequent degradation of N-Myc.[1] This dual degradation of both Aurora-A and N-Myc forms the basis of its anti-tumor activity in preclinical models of neuroblastoma.[1][3] Mechanistic studies have suggested that this compound binds to Aurora-A in a manner that is not competitive with N-Myc binding, which may contribute to its high potency in degrading the Aurora-A/N-Myc protein pool.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
Early preclinical studies have provided quantitative data on the degradation potency and cytotoxic effects of this compound in various cancer cell lines.
Table 1: Protein Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | MYCN Amplification Status |
| MCF-7 | Aurora-A | 20.2 | Non-amplified |
| SK-N-BE | N-Myc | 179 | Amplified |
| Kelly | N-Myc | 229 | Amplified |
Data sourced from MedchemExpress and Probechem Biochemicals.[4]
Table 2: In Vitro Cytotoxicity
While specific IC50 values are not detailed in the initial findings, this compound has been shown to exhibit nanomolar cytotoxicities against a panel of MYCN-amplified neuroblastoma cells.
Preclinical Efficacy
This compound has demonstrated promising anti-tumor efficacy in preclinical models of neuroblastoma. In murine xenograft models, the compound has been shown to elicit tumor reduction.[1][2] Furthermore, it has exhibited favorable pharmacokinetic properties, suggesting its potential for in vivo applications.[1][3] Mass spectrometry analysis has indicated a remarkable proteome-wide selectivity for the degradation of Aurora-A and N-Myc.[3]
Experimental Protocols
The following are generalized protocols for key experiments that are typically used to characterize compounds like this compound.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of target proteins (Aurora-A and N-Myc) in cancer cell lines.
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SK-N-BE, Kelly) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Neuroblastoma Xenograft Model
This protocol outlines the in vivo assessment of the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of MYCN-amplified neuroblastoma cells (e.g., SK-N-BE) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to confirm target engagement and degradation.
Experimental Workflow Diagram
Caption: A representative experimental workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for HLB-0532259 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLB-0532259 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (Aurora-A). By inducing the degradation of Aurora-A, this compound provides a powerful tool for studying the cellular functions of this key oncogenic kinase. This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing protein degradation and effects on cell viability.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to Aurora-A, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of Aurora-A, marking it for degradation by the proteasome. In the context of MYCN-amplified neuroblastoma, the degradation of Aurora-A leads to the destabilization and subsequent degradation of the N-Myc oncoprotein, which is stabilized by Aurora-A.[1] This dual degradation of both Aurora-A and N-Myc makes this compound a compelling candidate for therapeutic development in MYCN-driven cancers.
Data Presentation
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Kelly | Aurora-A | 2.5 | >95 | 4 |
| Kelly | N-Myc | 11 | >95 | 4 |
| SK-N-BE(2) | Aurora-A | 1.8 | >95 | 4 |
| SK-N-BE(2) | N-Myc | 13 | >95 | 4 |
| IMR-32 | Aurora-A | 2.2 | >95 | 4 |
| IMR-32 | N-Myc | 25 | >95 | 4 |
| MCF-7 | Aurora-A | 20.2 | Not Reported | Not Reported |
DC50: Half-maximal degradation concentration; Dmax: maximum degradation.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Treatment Time (h) |
| Kelly | 2.9 | 72 |
| SK-N-BE(2) | 1.7 | 72 |
| IMR-32 | 3.5 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining and passaging the relevant cell lines for experiments with this compound.
Materials:
-
Human neuroblastoma cell lines: Kelly, SK-N-BE(2), IMR-32
-
Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed into new flasks at the desired density.
This compound Stock Solution Preparation and Storage
Proper preparation and storage of the this compound stock solution is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: 748.9 g/mol ) in 133.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Western Blotting for Aurora-A and N-Myc Degradation
This protocol details the procedure for assessing the degradation of Aurora-A and N-Myc following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Complete growth medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Aurora-A, anti-N-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed Kelly, SK-N-BE(2), or IMR-32 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the treatment groups (typically ≤ 0.1%).
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Aurora-A, N-Myc, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the levels of Aurora-A and N-Myc to the loading control.
Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
96-well clear-bottom black cell culture plates
-
This compound stock solution (10 mM)
-
Complete growth medium
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed Kelly, SK-N-BE(2), or IMR-32 cells into 96-well plates at an appropriate density (e.g., 2,000 - 5,000 cells per well in 100 µL of medium).
-
Compound Treatment:
-
After 24 hours, prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound-induced Aurora-A degradation.
Caption: this compound disrupts the Aurora-A/N-Myc signaling axis.
Caption: Workflow for evaluating this compound in cell culture.
References
Application Notes and Protocols for HLB-0532259 In Vivo Administration
For Research Use Only. Not for use in humans.
Introduction
HLB-0532259 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (Aurora-A) and consequently, N-Myc.[1][2] In preclinical models, particularly those for MYCN-amplified neuroblastoma, this compound has demonstrated significant anti-tumor efficacy.[1][2] These application notes provide detailed protocols for the in vivo administration and handling of this compound based on published research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by inducing the degradation of Aurora-A, a kinase that stabilizes the N-Myc oncoprotein.[1][2] In MYCN-amplified neuroblastoma cells, high levels of Aurora-A protect N-Myc from proteasomal degradation. This compound, a heterobifunctional molecule, binds to both Aurora-A and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Aurora-A by the proteasome. This loss of Aurora-A results in the destabilization and degradation of N-Myc, a key driver of neuroblastoma.[1][2]
In Vivo Efficacy and Dosage
In vivo studies in murine xenograft models of MYCN-amplified neuroblastoma have demonstrated the anti-tumor activity of this compound. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Cell Line Xenograft | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Effect on Body Weight |
| SK-N-BE(2) | 50 mg/kg, intraperitoneal (i.p.) injection, daily | 21 days | Significant tumor growth inhibition | No significant loss of body weight |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 50 mg/kg |
| Cmax (Maximum Concentration) | Data not available in public sources |
| Tmax (Time to Maximum Concentration) | Data not available in public sources |
| AUC (Area Under the Curve) | Data not available in public sources |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 50 mg/mL, dissolve the appropriate amount of this compound powder in DMSO.
-
Formulation Preparation: For a final formulation of 10% DMSO in corn oil, add 1 part of the this compound DMSO stock solution to 9 parts of corn oil.
-
Mixing: Vortex the solution thoroughly to ensure a homogenous suspension. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Prepare the formulation fresh for each administration. If short-term storage is required, store at 4°C and protect from light. Bring to room temperature before injection.
Protocol 2: In Vivo Administration in a Murine Neuroblastoma Xenograft Model
Animal Model:
-
Athymic nude mice (or other appropriate immunocompromised strain)
-
Age: 6-8 weeks
Tumor Cell Implantation:
-
Culture MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³) before starting the treatment.
Drug Administration:
-
Randomize the tumor-bearing mice into treatment and vehicle control groups.
-
Administer this compound (formulated as in Protocol 1) via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50 mg/kg).
-
Administer the vehicle (10% DMSO in corn oil) to the control group.
-
Follow the specified dosing schedule (e.g., daily) for the duration of the study (e.g., 21 days).
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Aurora-A and N-Myc levels, immunohistochemistry).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in neuroblastoma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Application Notes and Protocols for Measuring HLB-0532259 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLB-0532259 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Aurora kinase A (Aurora-A)/N-Myc protein complex.[1][2] In neuroblastoma, particularly in cases with MYCN amplification, Aurora-A binds to and stabilizes the N-Myc oncoprotein, preventing its degradation and promoting tumor growth.[2] this compound co-opts the cell's natural ubiquitin-proteasome system to target this complex for degradation, offering a promising therapeutic strategy for MYCN-amplified neuroblastomas.
These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of this compound, from in vitro characterization to in vivo tumor models.
Mechanism of Action: Targeting the Aurora-A/N-Myc Axis
This compound is a heterobifunctional molecule that simultaneously binds to Aurora-A and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the Aurora-A/N-Myc complex. This targeted protein degradation approach is particularly effective in neuroblastoma cells where N-Myc is stabilized by high levels of Aurora-A.
Caption: Signaling pathway of N-Myc regulation and this compound action.
Data Presentation
In Vitro Degradation Efficacy of this compound
| Cell Line | MYCN Amplification | Target Protein | DC50 (nM) |
| MCF-7 | Non-amplified | Aurora-A | 20.2 |
| SK-N-BE | Amplified | N-Myc | 179 |
| Kelly | Amplified | N-Myc | 229 |
DC50: The concentration of this compound required to degrade 50% of the target protein.
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Model
While it has been reported that this compound elicits tumor reduction in murine xenograft neuroblastoma models, specific quantitative data on tumor volume over time was not available in the public domain search results.[2][3] A representative table for presenting such data is provided below.
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 100 ± 10 | 250 ± 20 | 600 ± 50 | 1200 ± 100 | - |
| This compound (X mg/kg) | 100 ± 10 | 150 ± 15 | 200 ± 20 | 250 ± 30 | 79% (Day 21) |
Data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
This protocol details the measurement of Aurora-A and N-Myc protein degradation in response to this compound treatment.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE, Kelly) and a non-MYCN amplified control (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Aurora-A, anti-N-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot with ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the log concentration of this compound.
-
Calculate the DC50 value using a non-linear regression curve fit.
-
Caption: Workflow for determining the DC50 of this compound.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
96-well clear-bottom plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate, and read luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot cell viability against the log concentration of this compound.
-
Calculate the IC50 value.
-
Caption: Workflow for cell viability assay.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MYCN-amplified neuroblastoma cells (e.g., SK-N-BE)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral gavage).
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI).
-
Caption: Workflow for in vivo xenograft study.
References
Application Notes and Protocols for Assessing HLB-0532259-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLB-0532259 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that targets Aurora Kinase A (Aurora-A) and, consequently, the N-Myc oncoprotein for degradation.[1][2][3] In certain cancers, such as MYCN-amplified neuroblastoma, Aurora-A binds to and stabilizes N-Myc, a key transcriptional regulator that is often considered "undruggable."[2][3] this compound functions by forming a ternary complex between Aurora-A, the E3 ubiquitin ligase Cereblon, and itself.[1] This proximity induces the polyubiquitination of Aurora-A, marking it for degradation by the 26S proteasome. The degradation of Aurora-A subsequently leads to the destabilization and degradation of N-Myc.[3] These application notes provide a comprehensive set of protocols to assess the efficacy and mechanism of action of this compound in a laboratory setting.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of N-Myc stabilization by Aurora-A and the mechanism by which this compound induces their degradation.
Caption: Mechanism of this compound-induced degradation of Aurora-A and N-Myc.
Experimental Workflow
A typical workflow for evaluating this compound involves a series of in vitro experiments to confirm target degradation, elucidate the mechanism, and determine the functional consequences.
Caption: General experimental workflow for assessing this compound.
Data Presentation
Quantitative data should be summarized to facilitate comparison across experiments.
Table 1: Published Degradation Potency of this compound
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Citation |
|---|---|---|---|---|---|
| MCF-7 | Aurora-A | 20.2 | 94 | 4 | [1][4] |
| SK-N-BE | N-Myc | 179 | ~80 | 4 | [1][5] |
| Kelly | N-Myc | 229 | ~80 | 4 |[1][5] |
Table 2: Template for Experimental Degradation Data
| Cell Line | Target Protein | Treatment | Concentration (nM) | % Degradation (vs. Vehicle) |
|---|---|---|---|---|
| Aurora-A | This compound | |||
| N-Myc | This compound | |||
| Off-Target 1 | This compound |
| | Off-Target 2 | this compound | | |
Table 3: Template for Functional Assay Data
| Cell Line | Assay Type | Treatment | IC₅₀ / EC₅₀ (nM) |
|---|---|---|---|
| Cell Viability | This compound |
| | Apoptosis | this compound | |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is designed to quantify the reduction in Aurora-A and N-Myc protein levels following treatment with this compound.
Materials:
-
MYCN-amplified (e.g., Kelly, SK-N-BE) and non-amplified (e.g., MCF-7) cell lines
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Aurora-A, anti-N-Myc, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.
-
Aspirate the old medium and add the compound-containing medium to the cells.
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours). A 4-hour time point is a good starting point based on published data.[4][5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of target proteins (Aurora-A, N-Myc) to the loading control (GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of this compound to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Protocol 2: Immunoprecipitation (IP) for Ubiquitination
This protocol confirms that this compound induces the polyubiquitination of Aurora-A.
Materials:
-
Materials from Protocol 1
-
Anti-Aurora-A antibody for IP
-
Anti-Ubiquitin antibody for Western blotting
-
Protein A/G magnetic beads or agarose
-
IP Lysis Buffer
-
Wash Buffer
Procedure:
-
Cell Treatment: Treat cells in 10 cm dishes with this compound (at a concentration near the DC₅₀) and a vehicle control for a shorter time (e.g., 1-2 hours). Crucially, co-treat with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells as described in Protocol 1, using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of protein lysate with the anti-Aurora-A IP antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-Ubiquitin antibody to detect polyubiquitinated Aurora-A, which will appear as a high-molecular-weight smear.
-
Probe a separate blot with the anti-Aurora-A antibody to confirm successful immunoprecipitation.
-
Protocol 3: Cell Viability Assay
This protocol assesses the downstream functional effect of Aurora-A/N-Myc degradation on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8), MTT, or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell doubling time.
-
Viability Measurement:
-
Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Incubate for 1-4 hours according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to calculate the IC₅₀ (concentration that inhibits 50% of cell growth).
-
Logical Framework for Assessment
The following diagram outlines the logical progression from target engagement to the desired cellular outcome.
Caption: Logical flow from target engagement to cellular effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Tumor Effects of HLB-0532259
Disclaimer: No public information is available for a compound specifically named "HLB-0532259." The following application notes and protocols are provided as a generalized template for evaluating the anti-tumor effects of a novel investigational compound. The experimental designs and example data are based on standard methodologies for anti-cancer drug development.[1][2][3] The hypothetical signaling pathway provided assumes the compound targets the EGFR signaling cascade for illustrative purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel anti-cancer agents requires a systematic evaluation of their biological effects.[1][4] This document outlines a series of in vitro and in vivo methodologies to characterize the anti-tumor properties of a hypothetical compound, this compound. The protocols provided are foundational and can be adapted based on the specific cancer type and the compound's presumed mechanism of action. The overall goal is to assess the compound's ability to inhibit cancer cell growth, induce cell death, and impede tumor progression in preclinical models.[2][3]
Hypothetical Signaling Pathway Targeted by this compound
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when activated, triggers downstream cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[5][6][7] Dysregulation of this pathway is a common driver in many cancers.[8][9]
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
In Vitro Evaluation of Anti-Tumor Effects
In vitro assays are crucial for the initial screening and mechanistic understanding of a novel compound's anti-cancer activity.[4][10]
Cell Viability and Cytotoxicity Assays
These assays measure the ability of this compound to reduce the number of viable cells, either by inhibiting proliferation (cytostatic effect) or by inducing cell death (cytotoxic effect).[11] The MTT assay is a common colorimetric method for this purpose.[12][13]
Experimental Workflow for In Vitro Screening
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
Practical Guide to Using HLB-0532259 in the Lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HLB-0532259 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora-A kinase. By inducing the degradation of Aurora-A, this compound triggers the subsequent degradation of the N-Myc oncoprotein, which is stabilized by Aurora-A in certain cancers, particularly neuroblastoma.[1] This mechanism provides a promising therapeutic strategy for cancers driven by N-Myc amplification. This document provides a practical guide for the laboratory use of this compound, including its mechanism of action, protocols for key experiments, and available data on its activity.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to Aurora-A kinase and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Aurora-A, marking it for degradation by the proteasome. The degradation of Aurora-A leads to the destabilization and subsequent proteasomal degradation of N-Myc, a key driver of tumorigenesis in neuroblastoma.[1]
Signaling Pathway
Caption: Signaling pathway of N-Myc regulation and the mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Degradation of Aurora-A and N-Myc by this compound
| Cell Line | Target Protein | DC50 (nM) | Notes |
| MCF-7 | Aurora-A | 20.2 | MYCN-non-amplified breast cancer cell line.[2] |
| SK-N-BE | N-Myc | 179 | MYCN-amplified neuroblastoma cell line.[2] |
| Kelly | N-Myc | 229 | MYCN-amplified neuroblastoma cell line.[2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Notes |
| MYCN-amplified neuroblastoma cells | Nanomolar range | Specific IC50 values are not yet publicly available but are reported to be in the nanomolar range.[1] |
| SK-N-AS | Less effective | MYCN-non-amplified neuroblastoma cell line, resistant to Aurora-A knockdown.[1] |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 9 | Notes |
| Vehicle | 374.4 | Nude mice with MYCN-amplified neuroblastoma tumors.[1] |
| This compound | 50.8 | Dosing every three days.[1] |
Experimental Protocols
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro characterization of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE, Kelly)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for Protein Degradation
This protocol is to assess the degradation of Aurora-A and N-Myc in response to this compound treatment.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Aurora-A, anti-N-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein bands to the loading control.
Experimental Workflow: In Vivo Evaluation of this compound
Caption: Workflow for in vivo evaluation of this compound in a xenograft model.
Protocol 3: Neuroblastoma Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MYCN-amplified neuroblastoma cells (e.g., Kelly)
-
Matrigel
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Resuspend neuroblastoma cells in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound and the vehicle control.
-
Administer the treatment (e.g., by intraperitoneal injection) according to the desired schedule (e.g., every three days).
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate safety procedures when handling chemical compounds and performing laboratory experiments.
References
Troubleshooting & Optimization
common issues with HLB-0532259 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HLB-0532259. Our aim is to help you overcome common solubility and handling challenges to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora kinase A (Aurora-A) and N-Myc.[1][2] In MYCN-amplified neuroblastoma cells, Aurora-A binds to and stabilizes the N-Myc oncoprotein, leading to elevated protein levels.[2][3] this compound induces the degradation of Aurora-A, which in turn leads to the destabilization and degradation of N-Myc.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO.[1] For in vivo studies, a formulation in corn oil has been described.[1] It is sparingly soluble in aqueous buffers.[4]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO.[1] For example, to create a 10 mM stock solution, accurately weigh the compound and add the calculated volume of DMSO.[5] To aid dissolution, you can vortex the solution and use brief sonication (5-10 minutes) or gentle warming (up to 37°C).[5]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Solutions
Problem: I diluted my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media) and observed precipitation.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. This is a common issue with poorly soluble compounds.[5][6]
Solutions:
-
Two-Step Dilution: First, create an intermediate dilution of your DMSO stock in more DMSO before adding it to the aqueous buffer.[5]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to promote dispersion and prevent localized high concentrations that lead to precipitation.[5] It is crucial to add the DMSO stock to the buffer, not the other way around.[5]
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%.[5]
-
Use of Co-solvents: Consider the use of a co-solvent in your aqueous buffer to improve solubility.[7]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[5]
Issue 2: Inconsistent Results in Cellular Assays
Problem: I am observing high variability in my experimental results when treating cells with this compound.
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of the compound in the cell culture medium.[6] This can lead to variations in the effective concentration of the compound that the cells are exposed to.
Solutions:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final working solution for any signs of precipitation.
-
Pre-warm Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid solubility.[5]
-
Sonication: Brief sonication of the final working solution in a water bath sonicator can help to break up small, invisible precipitates.[5]
-
Solubility Testing: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.
Quantitative Data
| Parameter | Solvent/Vehicle | Concentration | Storage Temperature | Duration |
| Stock Solution | DMSO | ≥ 5 mg/mL | -20°C | 1 month |
| -80°C | 6 months | |||
| In Vivo Formulation | DMSO/Corn Oil (1:9) | 5 mg/mL | As per experimental protocol | Short-term |
Data summarized from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[5]
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes in a water bath sonicator or gently warm to 37°C.[5]
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution
-
Prepare Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM) in pure DMSO.[5]
-
Prepare Final Aqueous Solution: Add a small volume of the intermediate DMSO dilution to your pre-warmed (37°C) aqueous buffer (e.g., cell culture medium).[5]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing HLB-0532259 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of HLB-0532259, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Aurora-A and N-Myc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to simultaneously bind to Aurora-A kinase and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Aurora-A, marking it for degradation by the proteasome. In many cancer types, particularly neuroblastoma, Aurora-A binds to and stabilizes the N-Myc oncoprotein, preventing its degradation. By degrading Aurora-A, this compound leads to the subsequent destabilization and degradation of N-Myc.[1][2]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent activity in various cancer cell lines, particularly those with MYCN amplification. The following table summarizes key quantitative data for this compound's activity in different cell lines.
| Cell Line | Cancer Type | Target | Parameter | Value (nM) |
| Kelly | Neuroblastoma | Aurora-A & N-Myc | IC50 | 20.1 |
| NGP | Neuroblastoma | Aurora-A & N-Myc | IC50 | 131 |
| SK-N-BE(2) | Neuroblastoma | N-Myc | DC50 | 179 |
| Kelly | Neuroblastoma | N-Myc | DC50 | 229 |
| MCF-7 | Breast Cancer | Aurora-A | DC50 | 20.2 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
DC50 (Half-maximal degradation concentration): The concentration of a degrader that is required to induce 50% degradation of the target protein.
Q3: How should I prepare and store this compound?
For in vitro experiments, it is recommended to prepare a stock solution of this compound in DMSO. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. To prepare a working solution, dilute the DMSO stock in the appropriate cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as corn oil.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing the concentration of this compound in your experiments.
Issue 1: No or low degradation of Aurora-A or N-Myc observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal degradation. |
| Poor Cell Permeability | While this compound has shown good cellular activity, permeability can vary between cell lines. If poor uptake is suspected, consider using a different cell line or consulting literature for similar compounds. |
| Low E3 Ligase Expression | This compound utilizes the Cereblon (CRBN) E3 ligase. Confirm that your cell line expresses sufficient levels of CRBN. This can be checked by Western blot or qPCR. |
| Proteasome Inhibition | Ensure that the proteasome is active in your cells. As a control, you can co-treat cells with this compound and a known proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated Aurora-A would confirm that the degradation machinery is being engaged. |
Issue 2: The "Hook Effect" - Decreased degradation at high concentrations.
The "hook effect" is a phenomenon common to PROTACs where, at very high concentrations, the formation of the productive ternary complex (Aurora-A :: this compound :: E3 Ligase) is outcompeted by the formation of binary complexes (Aurora-A :: this compound or this compound :: E3 Ligase), leading to reduced degradation.
| Observation | Troubleshooting Steps |
| A bell-shaped dose-response curve, where protein degradation decreases at higher concentrations of this compound. | If you observe a hook effect, it is crucial to use concentrations of this compound that are on the left side of the bell curve, where degradation is maximal. This highlights the importance of a full dose-response curve to identify the optimal concentration window. |
Issue 3: Observed cytotoxicity does not correlate with target degradation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | To confirm that the observed cytotoxicity is due to the degradation of Aurora-A and N-Myc, use a negative control. An ideal negative control would be an inactive analogue of this compound that can bind to Aurora-A but not to the E3 ligase, thus inhibiting its catalytic activity without inducing degradation.[1] If the inactive analogue shows significantly less cytotoxicity, it suggests the effects of this compound are primarily driven by protein degradation. |
| General Compound Toxicity | At very high concentrations, any compound can exhibit non-specific toxicity. Ensure that the DMSO concentration in your final working solution is low (typically <0.5%) and consistent across all treatment groups. |
Experimental Protocols
1. Western Blotting for Aurora-A and N-Myc Degradation
This protocol provides a general framework for assessing the degradation of Aurora-A and N-Myc in response to this compound treatment.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay
This protocol can be used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well).
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT or resazurin (B115843) assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound.
References
Technical Support Center: Troubleshooting HLB-0532259 Off-Target Effects
Welcome to the technical support center for HLB-0532259. This guide is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader specifically designed to target Aurora Kinase A (Aurora-A).[1][2] In cancer cells with MYCN amplification, such as high-risk neuroblastoma, Aurora-A binds to and stabilizes the N-Myc oncoprotein, leading to elevated protein levels and tumor progression.[2][3] this compound functions by inducing the degradation of Aurora-A, which in turn leads to the destabilization and degradation of N-Myc.[2][3] It is composed of a ligand that binds to Aurora-A, a linker, and a ligand for the E3 ligase Cereblon.[1] This complex formation flags Aurora-A for degradation by the proteasome.
Q2: What are the known off-target effects of this compound?
A2: Current research, including mass spectrometry analysis, indicates that this compound has "remarkable proteome-wide selectivity" for the degradation of Aurora-A and N-Myc.[4] Studies have highlighted its "excellent selectivity" with nanomolar potency.[2][3] At present, there are no widely documented, specific off-target proteins that are significantly affected by this compound treatment at standard working concentrations. However, as with any potent small molecule, the possibility of off-target effects, particularly at higher concentrations or in different cellular contexts, cannot be entirely excluded.
Q3: I am observing unexpected phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A3: While this compound is highly selective, unexpected phenotypes can arise. To investigate if these are due to off-target effects, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is inducing the degradation of Aurora-A and N-Myc in your experimental system at the concentrations used. This can be done via Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known DC50 values for Aurora-A and N-Myc degradation. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Use of Structurally Unrelated Inhibitors/Degraders: Compare the phenotype induced by this compound with that of other well-characterized Aurora-A inhibitors or degraders that have a different chemical scaffold. If multiple agents targeting Aurora-A produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: A "gold standard" method is to perform a rescue experiment. This involves expressing a form of Aurora-A that is resistant to degradation by this compound. If the phenotype is reversed in the presence of the degrader, it strongly suggests an on-target effect.[5]
-
Kinome Profiling: For a comprehensive analysis, consider performing a kinome-wide profiling assay to screen this compound against a large panel of kinases.[5][6] This can directly identify potential off-target kinases.
Troubleshooting Guide
Below are common issues encountered during experiments with this compound and steps to troubleshoot them.
| Issue | Potential Cause | Suggested Action | Expected Outcome |
| High levels of cytotoxicity at concentrations expected to be effective. | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[6]2. Test inhibitors with different chemical scaffolds targeting Aurora-A. | 1. Identification of unintended kinase targets.2. Confirmation of on-target vs. off-target cytotoxicity. |
| Compound precipitation | 1. Visually inspect the media for any precipitate.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[6] | Prevention of non-specific effects due to compound precipitation. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[6]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to this compound. |
| Inhibitor instability | 1. Prepare fresh stock solutions of this compound.2. Follow recommended storage conditions (-80°C for 6 months, -20°C for 1 month).[1] | Ensures that the observed effects are due to the active compound and not its degradation products. | |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[6] | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) of this compound in different cell lines.
| Target Protein | Cell Line | MYCN Status | DC50 (nM) | Reference |
| Aurora-A | MCF-7 | Non-amplified | 20.2 | [1] |
| N-Myc | SK-N-BE | Amplified | 179 | [1] |
| N-Myc | Kelly | Amplified | 229 | [1] |
Experimental Protocols
Protocol 1: Western Blot for Aurora-A and N-Myc Degradation
Objective: To confirm the on-target activity of this compound by measuring the degradation of Aurora-A and N-Myc.
Methodology:
-
Cell Culture and Treatment: Plate MYCN-amplified neuroblastoma cells (e.g., Kelly or SK-N-BE) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Service: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services typically offer panels of hundreds of purified kinases.
-
Assay Procedure (General Overview):
-
The service will incubate each kinase with its substrate and ATP (at or near the Km for each kinase) in the presence of this compound at one or more concentrations (e.g., 1 µM).
-
The kinase reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase relative to a control reaction. Significant inhibition of a kinase other than Aurora-A would indicate a potential off-target.
Visualizations
Caption: Mechanism of action of this compound in MYCN-amplified cells.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
improving the stability of HLB-0532259 in solution
Disclaimer: The compound "HLB-0532259" is a hypothetical designation for the purpose of this guide. The information provided below is based on general principles for handling and improving the stability of small molecule inhibitors in solution and does not pertain to a specific, known chemical entity.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of the hypothetical small molecule inhibitor, this compound, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of this compound potency in my aqueous buffer. What are the likely causes?
A1: Rapid potency loss in aqueous solutions is often due to chemical instability. The most common causes for a hypothetical molecule like this compound, presumed to be a complex organic molecule, are hydrolysis and oxidation. The pH of your buffer is a critical factor; extreme pH values (either acidic or basic) can catalyze hydrolysis. Additionally, the presence of dissolved oxygen can lead to oxidative degradation, which may be accelerated by trace metal ions.
Q2: My solution of this compound has turned cloudy or shows visible precipitate over time. What does this indicate?
A2: Cloudiness or precipitation is a strong indicator that this compound is coming out of solution. This is typically due to poor solubility in the chosen solvent system or a change in conditions (e.g., temperature fluctuations, pH shift) that decreases its solubility. It is also possible that the precipitate is a degradation product that is less soluble than the parent compound.
Q3: Can the type of storage container affect the stability of this compound?
A3: Yes, the choice of storage container can be important. Some plastic containers can leach chemicals that may react with your compound. For long-term storage, it is generally recommended to use amber glass vials to protect the compound from light, which can cause photodegradation. If using plastic, ensure it is made of a chemically resistant polymer like polypropylene (B1209903) or PTFE.
Q4: How should I prepare stock solutions of this compound for maximum stability?
A4: For maximum stability, it is recommended to prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. These stocks should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Troubleshooting Guide: Degradation of this compound in Solution
If you are experiencing issues with the stability of this compound, please refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound instability.
Hypothetical Degradation Pathways
Understanding potential degradation mechanisms is key to preventing them. Below are two common pathways for complex organic molecules.
Caption: Common degradation pathways for small molecule inhibitors.
Summary of Stability Data under Forced Degradation
The following table summarizes hypothetical data from a forced degradation study on this compound to identify conditions that affect its stability.
| Condition | Stressor | Incubation Time (hours) | This compound Remaining (%) | Major Degradant(s) Formed (%) |
| Acidic | 0.1 M HCl | 24 | 65 | 30 (Hydrolysis Product A) |
| Basic | 0.1 M NaOH | 24 | 45 | 50 (Hydrolysis Product B) |
| Oxidative | 3% H₂O₂ | 24 | 70 | 25 (Oxidized Product C) |
| Thermal | 60°C in Water | 72 | 85 | 10 (Various) |
| Photolytic | UV Light (254 nm) | 24 | 90 | 8 (Photodegradant D) |
Key Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This protocol outlines a general method to assess the stability of this compound in a given formulation.
Caption: Workflow for conducting a stability study using HPLC.
Methodology:
-
Preparation of Solutions:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
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Immediately after preparing the 10 µM solution, inject a sample onto the HPLC to obtain the T=0 reading.
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Incubate the remaining solution under the desired test conditions (e.g., in a 37°C water bath).
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At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by HPLC.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the compound to understand its stability profile and to ensure the analytical method can separate the parent compound from its degradants.
Methodology:
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Prepare Stock: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
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Acid Hydrolysis: Mix 1 mL of the stock with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.
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Oxidation: Mix 1 mL of the stock with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 10-30% degradation of the parent compound.
Technical Support Center: HLB-0532259 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of HLB-0532259 during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to degrade Aurora-A and N-Myc proteins.[1] It functions by binding to both the target protein (Aurora-A) and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Aurora-A.[1] This, in turn, leads to the destabilization and degradation of N-Myc, a protein often amplified in neuroblastoma.[2]
Q2: What are the potential on-target toxicities associated with Aurora Kinase A inhibition?
Inhibition of Aurora Kinase A can interfere with mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This can manifest as various toxicities in animal studies. The main side effects observed with Aurora Kinase A inhibitors in clinical trials include febrile neutropenia, stomatitis, gastrointestinal toxicity, hypertension, and fatigue.[3] In preclinical studies, myelosuppression has also been noted.[4]
Q3: What are the potential off-target toxicities or those related to the PROTAC nature of this compound?
As a PROTAC that recruits Cereblon, this compound's toxicity profile may be influenced by its components. Cereblon E3 ligase modulators, such as thalidomide (B1683933) and its analogs, have been associated with adverse effects including peripheral neuropathy and teratogenicity.[5][6] Additionally, PROTACs can sometimes lead to a "hook effect," where at very high concentrations, the degradation of the target protein decreases, potentially complicating toxicological assessment.[7][8] Off-target degradation of other proteins is also a theoretical possibility that should be considered.
Q4: We are observing unexpected weight loss and lethargy in our study animals. What could be the cause?
Unexpected weight loss and lethargy are common signs of toxicity in animal studies. With a compound like this compound, these signs could be related to on-target effects on rapidly dividing cells in the gastrointestinal tract, leading to mucositis or diarrhea, or bone marrow suppression (myelosuppression), leading to anemia and fatigue.[3][4] It is also important to consider formulation-related toxicity. Always include a vehicle-only control group to assess the toxicity of the formulation components.[9]
Q5: How can we monitor for potential hematological toxicity?
Regular monitoring of blood parameters is crucial. This can be achieved by performing complete blood counts (CBCs) at baseline and at various time points during the study. Key parameters to watch for are decreases in neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).[10]
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss (>15%) or Moribundity in Study Animals
| Potential Cause | Troubleshooting/Mitigation Strategy |
| On-Target Toxicity (Gastrointestinal) | - Reduce the dose of this compound. - Decrease the frequency of administration. - Provide supportive care, such as fluid supplementation and soft food. - Perform histological analysis of the GI tract at necropsy to confirm mucositis. |
| On-Target Toxicity (Myelosuppression) | - Conduct regular complete blood counts (CBCs) to monitor for neutropenia, anemia, and thrombocytopenia. - Consider a dose reduction or a less frequent dosing schedule. - Allow for recovery periods between treatment cycles. |
| Formulation/Vehicle Toxicity | - Ensure the tolerability of the vehicle (e.g., DMSO, corn oil) at the administered volume and concentration.[1] - Test alternative, well-tolerated formulation vehicles.[9] - Include a vehicle-only control group in your study design.[9] |
| Off-Target Toxicity | - If possible, perform proteomics analysis on tissues from affected animals to identify any unintended protein degradation. - Consider synthesizing a negative control PROTAC that does not bind to the target protein but retains the E3 ligase binder to assess target-independent toxicity. |
Issue 2: Lack of Efficacy at Doses That Are Causing Toxicity
| Potential Cause | Troubleshooting/Mitigation Strategy |
| "Hook Effect" | - Perform a wide dose-response study to identify the optimal concentration range for target degradation and to observe if a bell-shaped curve, characteristic of the hook effect, is present.[7] - Test lower concentrations of this compound (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation without inducing excessive toxicity.[7] |
| Poor Pharmacokinetics (PK) | - Conduct pharmacokinetic studies to determine the exposure (AUC), maximum concentration (Cmax), and half-life (t1/2) of this compound in your animal model. - Adjust the dosing schedule based on PK data to maintain therapeutic concentrations at the target site.[9] |
| Rapid Target Protein Resynthesis | - The degradation of the target protein may be followed by a rapid resynthesis. - Assess the duration of target protein degradation through pharmacodynamic (PD) studies at multiple time points after a single dose. - Consider a more frequent dosing schedule if target protein levels recover quickly. |
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
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Animal Model: Use appropriate rodent models (e.g., mice, rats) for the study.
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Blood Collection:
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Collect baseline blood samples (e.g., via tail vein or saphenous vein) before the first dose of this compound.
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Collect blood samples at regular intervals during the treatment period (e.g., weekly) and at the end of the study.
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Use appropriate anticoagulants (e.g., EDTA) for whole blood collection.
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Complete Blood Count (CBC) Analysis:
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Use an automated hematology analyzer to determine the following parameters:
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White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, etc.)
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Red Blood Cell (RBC) count
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Hemoglobin (HGB)
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Hematocrit (HCT)
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Platelet (PLT) count
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-
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Data Analysis:
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Compare the CBC parameters of the this compound-treated groups to the vehicle control group.
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Statistically analyze the data to identify any significant changes. A significant drop in neutrophils, red blood cells, or platelets may indicate myelosuppression.
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Protocol 2: Assessment of the "Hook Effect" In Vivo
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Study Design:
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Use a sufficient number of animals per group to achieve statistical power.
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Include a vehicle control group and at least 5-6 dose levels of this compound, spanning a wide range (e.g., from low nanomolar equivalent doses to high micromolar equivalent doses).
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Dosing and Sample Collection:
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Administer a single dose of this compound or vehicle to the respective groups.
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At a predetermined time point post-dose (based on PK data, if available, or at a time of expected maximum target engagement), euthanize the animals and collect tumor and/or relevant tissue samples.
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Pharmacodynamic (PD) Analysis:
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Prepare tissue lysates from the collected samples.
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Perform Western blotting or another quantitative protein analysis method (e.g., mass spectrometry) to measure the levels of Aurora-A and N-Myc.
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Use a loading control (e.g., GAPDH, β-actin) to normalize the protein levels.
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Data Analysis:
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Quantify the band intensities from the Western blots.
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Plot the percentage of target protein degradation against the dose of this compound.
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A bell-shaped curve, where degradation decreases at the highest doses, is indicative of the "hook effect".[7]
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Visualizations
Caption: A logical workflow for troubleshooting in vivo toxicity.
Caption: Signaling pathway of this compound-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
addressing inconsistencies in HLB-0532259 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental data when working with HLB-0532259, a PROTAC degrader of Aurora-A and N-Myc.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to Aurora-A kinase and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Aurora-A, marking it for degradation by the proteasome. As Aurora-A stabilizes N-Myc, its degradation leads to the subsequent degradation of N-Myc.[1][2][3][4][5][6]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
In MYCN-amplified neuroblastoma cell lines, this compound is expected to induce potent degradation of both Aurora-A and N-Myc.[2][3][6] This leads to anti-proliferative effects and tumor growth inhibition in xenograft models.[2][3][6] In non-MYCN-amplified cells, this compound should still degrade Aurora-A.[1]
Q3: What is the "hook effect" and how can it affect my results with this compound?
The "hook effect" is a phenomenon common to PROTACs where high concentrations of the degrader can lead to reduced degradation of the target protein. This occurs because the formation of binary complexes (this compound with either Aurora-A or the E3 ligase) is favored over the productive ternary complex (Aurora-A-HLB-0532259-E3 ligase). To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration for maximal degradation.
Q4: Are there known off-target effects for this compound?
This compound has been shown to have high selectivity for Aurora-A.[2] However, as with any small molecule, off-target effects are possible. If you observe unexpected phenotypes, consider performing proteomic analysis to identify other proteins that may be affected.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of Aurora-A or N-Myc
Possible Cause 1: Suboptimal Compound Concentration
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation and to rule out the "hook effect".
Possible Cause 2: Incorrect Compound Handling and Storage
-
Troubleshooting Step: Ensure that this compound is stored as recommended. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Possible Cause 3: Poor Cell Permeability
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Troubleshooting Step: While this compound has demonstrated cellular efficacy, issues with permeability can arise in certain cell lines.[2][3][6] If you suspect this, you can try to optimize treatment conditions such as incubation time or serum concentration in the media.
Possible Cause 4: Issues with the Ubiquitin-Proteasome System
-
Troubleshooting Step: The activity of this compound is dependent on a functional ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of Aurora-A and N-Myc.[1] If not, there may be an issue with the upstream ubiquitination machinery.
Issue 2: High Variability in Western Blot Results
Possible Cause 1: Inconsistent Cell Culture Conditions
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Troubleshooting Step: Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Ensure cells are healthy and not under stress from overgrowth or nutrient deprivation.
Possible Cause 2: Suboptimal Western Blot Protocol
-
Troubleshooting Step: Optimize your western blot protocol. This includes ensuring complete protein transfer, using appropriate antibody dilutions, and adequate washing steps. Refer to the detailed experimental protocols below for recommended antibody sources and dilutions.
Issue 3: Discrepancies in Co-Immunoprecipitation (Co-IP) Results
Possible Cause 1: Inefficient Lysis and Complex Disruption
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Troubleshooting Step: Use a lysis buffer that is gentle enough to maintain protein-protein interactions. Avoid harsh detergents and high salt concentrations. Ensure lysis is performed on ice to minimize enzymatic degradation.
Possible Cause 2: Non-specific Binding to Beads
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Troubleshooting Step: Pre-clear your cell lysates with beads before adding the primary antibody to reduce non-specific binding. Additionally, ensure that washing steps after immunoprecipitation are sufficient to remove non-specifically bound proteins.
Quantitative Data
| Cell Line | Target Protein | DC50 | Reference |
| MCF-7 (non-MYCN amplified) | Aurora-A | 20.2 nM | [7] |
| SK-N-BE (MYCN amplified) | N-Myc | 179 nM | [7] |
| Kelly (MYCN amplified) | N-Myc | 229 nM | [7] |
Experimental Protocols
Western Blotting for Aurora-A and N-Myc Degradation
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Cell Culture and Treatment: Plate cells (e.g., SK-N-BE, Kelly, MCF-7) at a density to reach 70-80% confluency at the time of treatment. Treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 12, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those for Aurora-A, N-Myc, and a loading control like GAPDH or β-actin.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Verify Aurora-A/N-Myc Interaction
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Cell Lysis: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors).
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Immunoprecipitation: Pre-clear lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against Aurora-A or N-Myc overnight at 4°C with gentle rotation.
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Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
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Washing: Pellet the beads and wash several times with lysis buffer to remove non-specific binders.
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Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. Targeting N-Myc in Neuroblastoma with Selective Aurora Kinase A Degraders | bioRxiv [biorxiv.org]
- 2. aacr.org [aacr.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of HLB-0532259
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of HLB-0532259, a potent Aurora-A/N-Myc degrader. The information is designed to facilitate process improvements and troubleshoot common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Final Coupling Step
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Question: My final amide coupling reaction to yield this compound is resulting in a low yield. What are the potential causes and how can I optimize this step?
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Possible Causes:
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Inefficient activation of the carboxylic acid: The carboxylic acid intermediate may not be fully activated, leading to incomplete reaction with the amine.
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Degradation of coupling reagents: The coupling reagents (e.g., HATU, COMU) can be sensitive to moisture and may have degraded.
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Presence of impurities: Impurities in either the carboxylic acid or amine starting materials can interfere with the reaction.
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Suboptimal reaction conditions: The reaction time, temperature, or solvent may not be optimal for this specific coupling.
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Steric hindrance: The coupling partners are relatively large, which can lead to steric hindrance and a slower reaction rate.
-
-
Solutions and Suggestions:
| Parameter | Recommendation | Experimental Protocol |
| Coupling Reagent | Use fresh, high-quality coupling reagents. Consider using an alternative coupling reagent like COMU, which can be more efficient for sterically hindered couplings. | 1. Ensure coupling reagents are stored in a desiccator. 2. Prepare a stock solution of the coupling reagent in an anhydrous solvent immediately before use. |
| Reaction Solvent | Ensure the use of anhydrous DMF. Residual water can quench the activated acid and hydrolyze the coupling reagent. | 1. Use a freshly opened bottle of anhydrous DMF or dry the solvent over molecular sieves. |
| Base | Use a non-nucleophilic base such as DIPEA. Ensure the correct stoichiometry is used to neutralize any acid salts and facilitate the reaction. | 1. Add DIPEA dropwise to the reaction mixture at 0 °C to control the exotherm. |
| Temperature & Time | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which may be longer than initially anticipated due to steric hindrance. | 1. Set up the reaction in an ice bath. 2. After the addition of all reagents, remove the ice bath and let the reaction stir at room temperature for 12-24 hours. |
| Purification | Purify the crude product using flash column chromatography with a gradient elution to carefully separate the product from unreacted starting materials and byproducts. | 1. Use a silica (B1680970) gel column. 2. Elute with a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 10% MeOH in DCM). |
Issue 2: Formation of a Major Impurity During the Synthesis
-
Question: I am observing a significant impurity in my reaction mixture that is difficult to separate from the desired product. How can I identify and minimize the formation of this impurity?
-
Possible Causes:
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Side reaction of the linker: The linker molecule may have reactive sites that can lead to side reactions under the coupling conditions.
-
Epimerization: If there are chiral centers in the starting materials, epimerization can occur under basic or acidic conditions.
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Incomplete deprotection: If a protecting group strategy is used, incomplete deprotection of an intermediate can lead to the formation of a major impurity.
-
-
Solutions and Suggestions:
-
Impurity Identification: Isolate the impurity using preparative HPLC and characterize its structure using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.
-
Reaction Optimization: Once the structure of the impurity is known, modify the reaction conditions to disfavor its formation. For example, if the impurity is a result of a side reaction with the base, consider using a different, less reactive base.
-
Purification Strategy: Develop a more effective purification method. This could involve using a different stationary phase for column chromatography or employing preparative HPLC with a suitable solvent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for this compound and its intermediates?
-
A1: It is recommended to store this compound and its synthetic intermediates at -20°C or -80°C in a desiccated environment to prevent degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
-
-
Q2: Which analytical techniques are crucial for characterizing the intermediates and the final product?
-
A2: 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) are essential for structural confirmation and purity assessment of all synthetic intermediates and the final this compound compound. HPLC is also recommended to determine the final purity.
-
-
Q3: Are there any specific safety precautions to consider during the synthesis?
-
A3: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis, such as coupling agents and organic solvents, can be hazardous. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
-
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound would be provided here, based on the supplementary information of the relevant scientific publication. This would include reagent quantities, reaction conditions, and purification procedures for each synthetic step.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: A simplified workflow for the multi-step synthesis of this compound.
Diagram 2: Troubleshooting Low Yield in Final Coupling
Caption: A decision tree for troubleshooting low yield in the final coupling step.
Validation & Comparative
On-Target Efficacy of HLB-0532259: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of HLB-0532259, a novel PROTAC (Proteolysis Targeting Chimera) degrader, against established Aurora-A kinase inhibitors. The data presented herein confirms the potent and selective on-target effects of this compound in inducing the degradation of Aurora-A and its key oncogenic partner, N-Myc, offering a promising therapeutic strategy for neuroblastoma. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a first-in-class PROTAC designed to specifically target Aurora-A kinase for degradation.[1][2] In neuroblastoma, a childhood cancer characterized by the amplification of the MYCN gene, the N-Myc protein is stabilized through its interaction with Aurora-A.[3][4] By degrading Aurora-A, this compound effectively triggers the subsequent degradation of N-Myc, a critical driver of tumor progression.[1][2] This dual-degradation mechanism offers a novel and potentially more efficacious approach compared to traditional enzymatic inhibition of Aurora-A.
Quantitative Comparison of On-Target Activity
The on-target efficacy of this compound has been quantified through the determination of its half-maximal degradation concentration (DC50) in various cancer cell lines. This is compared with the half-maximal inhibitory concentration (IC50) of established Aurora-A inhibitors, Alisertib (MLN8237) and MLN8054.
| Compound | Target(s) | Cell Line | Parameter | Value (nM) | Citation(s) |
| This compound | Aurora-A Degradation | MCF-7 (Breast Cancer, MYCN non-amplified) | DC50 | 20.2 | [5] |
| N-Myc Degradation | SK-N-BE(2) (Neuroblastoma, MYCN amplified) | DC50 | 179 | [5][6] | |
| N-Myc Degradation | Kelly (Neuroblastoma, MYCN amplified) | DC50 | 229 | [5][6] | |
| Alisertib (MLN8237) | Aurora-A Inhibition | - | Enzymatic IC50 | 1.2 | [7] |
| Cell Viability | SK-N-BE(2) (Neuroblastoma, MYCN amplified) | IC50 | Varies (e.g., ~20-50) | [6][8] | |
| Cell Viability | Kelly (Neuroblastoma, MYCN amplified) | IC50 | Varies (e.g., ~10-30) | [6][9] | |
| MLN8054 | Aurora-A Inhibition | - | Enzymatic IC50 | 4 | [3] |
| Cell Viability | Neuroblastoma Cell Lines | IC50 | Varies (e.g., 110-1430) | [10] |
Note: Direct comparison of DC50 and IC50 values should be interpreted with caution as they measure different biological endpoints (protein degradation vs. enzyme inhibition/cell viability). The data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to Aurora-A kinase and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of Aurora-A, marking it for degradation by the proteasome. The subsequent loss of Aurora-A leads to the destabilization and degradation of N-Myc.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular regulation and therapeutic targeting of MYCN in neuroblastoma: a comprehensive review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of HLB-0532259 and Other Aurora Kinase Inhibitors
In the landscape of cancer therapeutics, Aurora kinases have emerged as a critical target due to their pivotal role in cell cycle regulation. A novel therapeutic agent, HLB-0532259, has recently garnered attention. Unlike traditional small-molecule inhibitors, this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Aurora kinase A (AURKA). This guide provides a detailed comparison of this compound with established Aurora kinase inhibitors: Alisertib (B1683940) (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358), supported by experimental data and detailed methodologies.
Mechanism of Action: A Paradigm Shift with PROTAC Technology
Traditional Aurora kinase inhibitors, such as Alisertib, Barasertib, and Danusertib, function by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. In contrast, this compound operates through a distinct and innovative mechanism. As a PROTAC, it acts as a molecular bridge, bringing Aurora kinase A into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of Aurora kinase A, tagging it for degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can eliminate the entire protein, including its non-catalytic functions, and may overcome resistance mechanisms associated with inhibitor binding site mutations.[1][2][3][4][5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the key performance metrics of this compound and the selected Aurora kinase inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and the data presented here is a compilation from various sources.
Table 1: Biochemical Potency Against Aurora Kinases
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | AURKA (Degradation) | DC50 = 20.2 nM (in MCF-7 cells) | - | Selective degrader of AURKA and N-Myc.[6][7] |
| Alisertib (MLN8237) | AURKA | 1.2 | 0.3 | >200-fold selective for AURKA over AURKB in cells.[8][9] |
| Barasertib (AZD1152) | AURKB | 0.37 | 0.36 | ~3700-fold more selective for AURKB over AURKA.[9][10][11] |
| Danusertib (PHA-739358) | Pan-Aurora (A/B/C) | A: 13, B: 79, C: 61 | - | Pan-inhibitor with activity against multiple kinases.[12] |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein.
Table 2: Cellular Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / DC50 |
| This compound | SK-N-BE (Neuroblastoma) | N-Myc Degradation | DC50 = 179 nM |
| Kelly (Neuroblastoma) | N-Myc Degradation | DC50 = 229 nM | |
| Alisertib (MLN8237) | AGS (Gastric Cancer) | MTT Assay | ~5 µM (24h) |
| NCI-N78 (Gastric Cancer) | MTT Assay | ~5 µM (24h) | |
| HuH-6 (Hepatoblastoma) | CCK-8 Assay | IC50 = 53.8 µM (48h)[13] | |
| Barasertib (AZD1152) | SCLC cell lines (sensitive) | MTS Assay | < 50 nM (120h)[14] |
| Danusertib (PHA-739358) | AGS (Gastric Cancer) | MTT Assay | ~0.5 µM (24h)[15] |
| NCI-N78 (Gastric Cancer) | MTT Assay | ~0.5 µM (24h)[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Biochemical Kinase Inhibition Assay (for Alisertib, Barasertib, Danusertib)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of inhibitors.
-
Reagents and Materials:
-
Recombinant human Aurora kinase (A, B, or C)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at Km concentration for each kinase)
-
Substrate (e.g., Kemptide for AURKA, Myelin Basic Protein (MBP) for AURKB)
-
Test inhibitors (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a microplate, add the kinase, substrate, and test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16][17][18]
-
Cellular Protein Degradation Assay (for this compound)
This protocol outlines the Western blot procedure to quantify the degradation of a target protein.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-N-BE)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein (e.g., anti-AURKA, anti-N-Myc) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
DC50 values are calculated by plotting the percentage of protein remaining against the log of the compound concentration.
-
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
IC50 values are determined by plotting cell viability against the log of the compound concentration.[15][19][20]
-
Visualizing the Mechanisms and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Simplified Aurora kinase signaling pathway and inhibitor targets.
Caption: Logical workflow for comparing Aurora kinase modulators.
Conclusion
This compound represents a promising new approach to targeting Aurora kinase A by inducing its degradation. This mechanism is fundamentally different from traditional inhibitors like Alisertib, Barasertib, and Danusertib. While direct comparative data is still emerging, the available information suggests that this compound is a potent degrader of AURKA and its downstream effector N-Myc in relevant cancer models. The choice between a degrader and an inhibitor will likely depend on the specific cancer type, the presence of resistance mutations, and the desire to eliminate non-catalytic functions of the target protein. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in comparison to established Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.co.uk [promega.co.uk]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HLB-0532259 and Alternative Therapeutic Strategies for MYCN-Amplified Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy and Mechanistic Comparison
High-risk neuroblastoma, particularly cases driven by MYCN amplification, remains a significant challenge in pediatric oncology. The oncoprotein N-Myc is a key driver of tumorigenesis in these cases, making it a critical therapeutic target. However, N-Myc has proven difficult to drug directly. A promising strategy that has emerged is the indirect targeting of N-Myc by modulating its stabilizing partners, primarily Aurora Kinase A (AURKA). This guide provides a comprehensive comparison of a novel therapeutic agent, HLB-0532259, with other investigational and standard-of-care treatments for MYCN-amplified neuroblastoma, supported by preclinical data.
Overview of Therapeutic Agents
This guide focuses on the following therapeutic agents:
-
This compound: A Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both AURKA and N-Myc.
-
Alisertib (MLN8237): A small molecule inhibitor of AURKA.
-
JQ1: A small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which regulate the transcription of MYCN.
-
CDK9 Inhibitors: A class of small molecules that target Cyclin-Dependent Kinase 9, a key regulator of MYCN transcription.
-
Standard-of-Care Chemotherapy: A combination regimen of Vincristine, Cyclophosphamide, and Doxorubicin.
Mechanism of Action and Signaling Pathway
The primary signaling pathway targeted by this compound and Alisertib involves the stabilization of N-Myc by AURKA. In MYCN-amplified neuroblastoma, elevated levels of AURKA bind to and protect N-Myc from proteasomal degradation, leading to its accumulation and subsequent promotion of cell proliferation and tumor growth.
Caption: AURKA stabilization of N-Myc and points of therapeutic intervention.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and its alternatives in various MYCN-amplified neuroblastoma cell lines. The data is presented as half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) in nanomolar (nM) concentrations.
| Cell Line | This compound (DC50, nM) | Alisertib (IC50, nM) | JQ1 (IC50, nM) | CDK9 Inhibitor (Enitociclib, IC50, nM) |
| SK-N-BE(2) | 179 (N-Myc) | 7.6 - 26.8 | Varies | 39 - 123 |
| Kelly | 229 (N-Myc) | 7.6 - 26.8 | Varies | 39 - 123 |
| LAN-1 | Not Reported | Not Reported | Varies | 39 - 123 |
| IMR-32 | Not Reported | Not Reported | Varies | Not Reported |
| MCF-7 (non-MYCN) | 20.2 (Aurora-A) | Not Applicable | Not Applicable | Not Applicable |
Note: Data for JQ1 and some cell lines for other compounds are not consistently reported across studies, hence "Varies" or "Not Reported". The DC50 for this compound in MCF-7 cells demonstrates its activity on Aurora-A in a non-MYCN amplified context.[1]
In Vivo Efficacy Comparison
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of novel cancer therapeutics. The following table summarizes the available data on tumor growth inhibition in mouse models of MYCN-amplified neuroblastoma.
| Treatment | Mouse Model | Dosing Schedule | Outcome |
| This compound | Not Specified | Not Specified | Significant tumor reduction. |
| Alisertib | Nude mice with HCT-116 xenografts | 30 mg/kg daily (oral) | MTD, significant tumor growth inhibition.[2] |
| JQ1 | NSG mice with BE(2)-C xenografts | 50 mg/kg daily (intraperitoneal) | Significantly diminished tumor volume and prolonged survival.[3][4] |
| CDK9 Inhibitor (CYC065) | Not Specified | Not Specified | Long-term suppression of neuroblastoma growth in vivo when combined with temozolomide.[5] |
| Vincristine, Cyclophosphamide, Doxorubicin | Not Specified | Alternating sequences | 96% overall response rate in a pilot study.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Cell Viability Assay (MTT/Alamar Blue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Orally bioavailable CDK9/2 inhibitor shows mechanism-based therapeutic potential in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential cisplatin/VM-26 and vincristine/cyclophosphamide/doxorubicin in metastatic neuroblastoma: an effective alternating non-cross-resistant regimen? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Aurora A Kinase-Targeting Agents: HLB-0532259 and Alisertib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Aurora A kinase (AURKA) has emerged as a critical regulator of mitotic progression and a promising target for therapeutic intervention, particularly in malignancies characterized by MYC-family oncogene amplification, such as neuroblastoma. This guide provides a detailed, data-driven comparison of two distinct agents targeting AURKA: HLB-0532259, a first-in-class proteolysis-targeting chimera (PROTAC) degrader, and alisertib (B1683940) (MLN8237), a well-established selective kinase inhibitor.
This comparison is based on publicly available preclinical and clinical data. It is important to note that while alisertib has been extensively studied in numerous clinical trials, the data for this compound is currently from preclinical studies and has not yet been peer-reviewed. No direct head-to-head studies comparing these two agents have been published to date.
At a Glance: Key Differences
| Feature | This compound | Alisertib (MLN8237) |
| Mechanism of Action | PROTAC-mediated degradation of AURKA and N-Myc | Selective, ATP-competitive inhibition of AURKA kinase activity |
| Target Engagement | Induces ubiquitination and proteasomal degradation of the target protein | Reversibly binds to the kinase domain, blocking its function |
| Development Stage | Preclinical | Clinical (Phase 1, 2, and 3 trials) |
| Reported Potency | DC50 (Degradation): • AURKA (MCF-7): 20.2 nM[1][2] • N-Myc (SK-N-BE): 179 nM[1][2] • N-Myc (Kelly): 229 nM[1][2] | IC50 (Inhibition): • Cell-free AURKA: 1.2 nM[3][4] • Cellular AURKA (HCT-116): 6.7 nM[4] • Multiple Myeloma Cell Lines: 0.003-1.71 µM[3] |
Mechanism of Action: Inhibition vs. Degradation
Alisertib functions as a conventional small molecule inhibitor, competitively binding to the ATP-binding pocket of AURKA to block its catalytic activity.[5][6] This inhibition leads to mitotic defects, cell cycle arrest, and ultimately apoptosis.[7]
This compound, on the other hand, employs the novel PROTAC technology. This heterobifunctional molecule simultaneously binds to AURKA and an E3 ubiquitin ligase, forming a ternary complex.[8][9] This proximity triggers the ubiquitination of AURKA, marking it for degradation by the proteasome.[10] A key advantage of this approach is the potential for event-driven pharmacology, where a single molecule can trigger the degradation of multiple target proteins. Furthermore, this compound also induces the degradation of the N-Myc oncoprotein, which is stabilized by AURKA in neuroblastoma.[8][9]
Preclinical Efficacy
In Vitro Studies
Both alisertib and this compound have demonstrated potent anti-proliferative effects in preclinical cancer models.
This compound: In preclinical studies on neuroblastoma, this compound has been shown to induce the degradation of both AURKA and N-Myc with nanomolar potency.[8][9] The reported DC50 values (the concentration required to degrade 50% of the target protein) are 20.2 nM for AURKA in non-MYCN amplified MCF-7 cells, and 179 nM and 229 nM for N-Myc in MYCN-amplified SK-N-BE and Kelly neuroblastoma cells, respectively.[1][2]
Alisertib: Alisertib has shown broad anti-proliferative activity across a range of cancer cell lines.[7][11] In neuroblastoma cell lines, alisertib has demonstrated anti-tumor activity in the nanomolar range.[12] Its IC50 value (the concentration required to inhibit 50% of the biological function) in a cell-free assay for AURKA is 1.2 nM.[3][4]
| Parameter | This compound (DC50) | Alisertib (IC50) |
| AURKA | 20.2 nM (MCF-7)[1][2] | 1.2 nM (cell-free)[3] 6.7 nM (HCT-116)[4] |
| N-Myc | 179 nM (SK-N-BE)[1] 229 nM (Kelly)[1][2] | Not applicable (does not directly degrade N-Myc) |
| Cell Proliferation | Nanomolar cytotoxicity in MYCN-amplified neuroblastoma cells.[8] | Nanomolar activity in neuroblastoma cell lines.[12] |
In Vivo Studies
This compound: In murine xenograft models of neuroblastoma, this compound has been reported to elicit tumor reduction and exhibit favorable pharmacokinetic properties.[8][9]
Alisertib: Alisertib has demonstrated significant anti-tumor activity in various in vivo models, including neuroblastoma. In preclinical neuroblastoma xenograft models, alisertib treatment resulted in maintained complete responses in some models.[6][13] In a phase I clinical trial for relapsed or refractory neuroblastoma, alisertib in combination with irinotecan (B1672180) and temozolomide (B1682018) showed a promising overall response rate of 31.8%.[5][14] A subsequent phase II study of the same combination reported partial responses in 21% of evaluable patients.[15][16]
Clinical Development and Safety
This compound: this compound is currently in the preclinical stage of development, and no clinical data is available at this time.
Alisertib: Alisertib has undergone extensive clinical evaluation in a variety of solid and hematological malignancies.[5][13][15][16] In pediatric patients with relapsed/refractory solid tumors, the most frequent toxicity observed was myelosuppression.[13] In a phase I study in combination with chemotherapy for neuroblastoma, the most common toxicities were hematologic (thrombocytopenia and neutropenia) and gastrointestinal (diarrhea and nausea).[5][14]
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate compounds like this compound and alisertib.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or alisertib) for a specified duration (e.g., 72 hours).[17]
-
MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17][18]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17][18] Cell viability is calculated as a percentage of the untreated control.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time points. Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[20]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., AURKA or N-Myc), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[20]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[20]
In Vivo Neuroblastoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation: Culture human neuroblastoma cells (e.g., SK-N-BE) and implant them subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).[21][22]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[21]
-
Treatment: Randomize mice into treatment and control groups. Administer the compound (e.g., this compound or alisertib) or a vehicle control according to a specified dosing schedule.[21]
-
Efficacy Assessment: Measure tumor volume regularly using calipers. Monitor animal weight and overall health as indicators of toxicity. At the end of the study, tumors can be excised for further analysis.[21]
Conclusion
This compound and alisertib represent two distinct and promising strategies for targeting AURKA in cancer. Alisertib, as a selective inhibitor, has demonstrated clinical activity in various cancers, including neuroblastoma, and has a well-characterized safety profile. This compound, with its novel PROTAC mechanism, offers the potential for enhanced and more durable efficacy through the degradation of both AURKA and the oncoprotein N-Myc.
The preclinical data for this compound is encouraging, suggesting it surpasses the cellular efficacy of established AURKA inhibitors in neuroblastoma models.[8][9] However, further investigation, including peer-reviewed studies and eventual clinical trials, is necessary to fully elucidate its therapeutic potential and safety in humans. The continued development of both inhibitors and degraders targeting the AURKA pathway will be crucial in advancing the treatment of aggressive malignancies like neuroblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children’s Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase II Trial of Alisertib in Combination with Irinotecan and Temozolomide for Patients with Relapsed or Refractory Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
A Comparative Guide to the Mechanism of Action of HLB-0532259 in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HLB-0532259, a novel PROTAC degrader, with alternative therapeutic strategies for neuroblastoma, focusing on its mechanism of action. The content is supported by experimental data to aid in the objective evaluation of its performance.
Introduction to this compound
This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Aurora kinase A (Aurora-A) and, consequently, the N-Myc oncoprotein.[1][2] In neuroblastoma, particularly in cases with MYCN amplification, N-Myc is a key driver of tumorigenesis and is associated with poor prognosis.[3] N-Myc is stabilized through its interaction with Aurora-A, which shields it from proteasomal degradation.[3][4] Traditional allosteric inhibitors of Aurora-A have shown limited efficacy in clinical trials, potentially due to the high intracellular concentrations of N-Myc in tumor cells.[3][5] this compound offers a distinct mechanism by hijacking the ubiquitin-proteasome system to eliminate Aurora-A, leading to the subsequent degradation of N-Myc.[3]
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro efficacy of this compound with the allosteric Aurora-A inhibitor, Alisertib (MLN8237).
Table 1: In Vitro Degradation of Aurora-A and N-Myc in Neuroblastoma Cell Lines
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| This compound | SK-N-BE(2) | Aurora-A | 25.1 | >95 | [3] |
| SK-N-BE(2) | N-Myc | 179 | ~90 | [6] | |
| Kelly | Aurora-A | 31.6 | >95 | [3] | |
| Kelly | N-Myc | 229 | ~85 | [6] | |
| Alisertib (MLN8237) | SK-N-BE(2) | N-Myc | >1000 | <50 | [3] |
| Kelly | N-Myc | >1000 | <50 | [3] |
Table 2: In Vitro Cell Viability in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | SK-N-BE(2) | 8.9 | [3] |
| Kelly | 12.6 | [3] | |
| Alisertib (MLN8237) | SK-N-BE(2) | 28.2 | [3] |
| Kelly | 45.7 | [3] |
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the signaling pathway targeted by this compound and the mechanism of action of PROTAC-mediated degradation.
Caption: N-Myc regulation and stabilization in neuroblastoma.
Caption: Mechanism of this compound-mediated degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of Aurora-A and N-Myc in neuroblastoma cells following treatment with this compound or Alisertib.
Protocol:
-
Cell Culture and Treatment: SK-N-BE(2) and Kelly neuroblastoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and treated with varying concentrations of this compound or Alisertib for 4 or 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against Aurora-A, N-Myc, and a loading control (e.g., GAPDH or β-actin) were incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands was performed using ImageJ software. Protein levels were normalized to the loading control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values were calculated from dose-response curves.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and Alisertib on the viability of neuroblastoma cells.
Protocol:
-
Cell Seeding: SK-N-BE(2) and Kelly cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Alisertib for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a neuroblastoma mouse model.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 5 x 10^6 SK-N-BE(2) cells suspended in Matrigel were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was monitored every 2-3 days using a digital caliper (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at a specified dose and schedule. The control group received vehicle.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study. Body weight and general health of the mice were monitored throughout the experiment.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein levels of Aurora-A and N-Myc were analyzed by western blotting to confirm target engagement.
Logical Workflow for Drug Action Comparison
The following diagram outlines the logical workflow for comparing the mechanisms of action of this compound and allosteric Aurora-A inhibitors.
References
- 1. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 2. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 6. biorxiv.org [biorxiv.org]
Assessing the Specificity of HLB-0532259 in Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HLB-0532259, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Aurora Kinase A (Aurora-A) and subsequently the N-Myc oncoprotein. The specificity of a protein degrader is a critical parameter, ensuring that only the intended target is eliminated, thereby minimizing off-target effects and potential toxicity. This document compares this compound with alternative protein degradation strategies and kinase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and selective degrader of Aurora-A, leading to the subsequent degradation of N-Myc, a key oncogenic driver in neuroblastoma.[1][2] This guide presents available data on its degradation efficiency and compares it with other compounds targeting Aurora-A. While direct head-to-head global proteomics data for this compound is not yet publicly available, this guide outlines the established methodologies to perform such a comparative specificity analysis.
Data Presentation
The following tables summarize the quantitative data available for this compound and its alternatives.
Table 1: Degradation Potency (DC50) of this compound
| Compound | Target Protein | Cell Line | DC50 (nM) |
| This compound | Aurora-A | MCF-7 | 20.2[3][4] |
| This compound | N-Myc | SK-N-BE | 179[3][4] |
| This compound | N-Myc | Kelly | 229[3][4] |
Table 2: Comparative Potency of Aurora Kinase Degraders and Inhibitors
| Compound | Type | Target(s) | Potency (DC50/IC50 in nM) | Cell Line/Assay |
| This compound | PROTAC Degrader | Aurora-A/N-Myc | DC50: 20.2 (Aurora-A) | MCF-7 [3][4] |
| dAurAB2 | PROTAC Degrader | Aurora-A | DC50: 59 | IMR32[5][6] |
| Aurora-B | DC50: 39 | IMR32[5][6] | ||
| dAurAB5 | PROTAC Degrader | Aurora-A | DC50: 8.8 | IMR32[5][6] |
| Aurora-B | DC50: 6.1 | IMR32[5][6] | ||
| Alisertib (MLN8237) | Kinase Inhibitor | Aurora-A | IC50: 1.2 | Cell-free assay |
| JB170 | PROTAC Degrader | Aurora-A | - | MV4-11 |
Note: DC50 represents the concentration for 50% maximal degradation, while IC50 represents the concentration for 50% maximal inhibition. A direct comparison of potency should be made with caution due to the different mechanisms of action.
Experimental Protocols
To rigorously assess the specificity of this compound, standardized and well-controlled experiments are essential. Below are detailed protocols for key assays.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of a specific target protein.
Materials:
-
Cell lines of interest (e.g., MCF-7, SK-N-BE)
-
This compound and comparator compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e-g., anti-Aurora-A, anti-N-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density to achieve 70-80% confluency. After overnight adherence, treat cells with a dose-response of this compound or comparator compounds (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH) to determine the percentage of protein degradation.
Global Proteomics using Quantitative Mass Spectrometry
This protocol provides an unbiased assessment of a compound's specificity across the entire proteome. Both Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ) are powerful techniques.
a) SILAC-based Proteomics Workflow
Procedure:
-
Cell Culture and Labeling: Culture two populations of cells for at least five doublings in media containing either "light" (normal) or "heavy" (¹³C₆-¹⁵N₄-arginine and ¹³C₆-lysine) amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle (DMSO).
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, lyse, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the mixed peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software like MaxQuant to identify and quantify peptides. The ratio of heavy to light peptides for each protein reveals the change in protein abundance upon treatment. A significant decrease in the ratio for a protein indicates degradation.
b) Label-Free Quantification (LFQ) Workflow
Procedure:
-
Cell Treatment and Lysis: Treat separate cell cultures with this compound, comparator compounds, or vehicle. Lyse the cells individually.
-
Protein Digestion: Digest the proteome of each sample into peptides.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS.
-
Data Analysis: Use software to align the chromatograms and compare the peak intensities of identical peptides across different samples to determine relative protein abundance.
Mandatory Visualization
Signaling Pathway of this compound-mediated Degradation
Caption: Mechanism of this compound-induced degradation of Aurora-A and N-Myc.
Experimental Workflow for Specificity Assessment
Caption: Workflow for comparative assessment of protein degrader specificity.
Logical Comparison of Degradation Strategies
Caption: Comparison of this compound with alternative therapeutic strategies.
Proposed Head-to-Head Specificity Analysis
To definitively establish the specificity of this compound, a direct comparative global proteomics study is recommended.
Experimental Design:
-
Cell Line: A neuroblastoma cell line with MYCN amplification (e.g., SK-N-BE) would be most relevant.
-
Compounds:
-
This compound
-
A less selective dual Aurora-A/B degrader (e.g., dAurAB5)
-
A selective Aurora-A kinase inhibitor (e.g., Alisertib)
-
Vehicle control (DMSO)
-
-
Methodology: A quantitative proteomics approach (SILAC or LFQ) as detailed in the protocols above.
-
Data Analysis:
-
Generate volcano plots to visualize significantly up- or down-regulated proteins for each compound compared to the vehicle control.
-
Directly compare the number and identity of significantly depleted proteins between this compound and the other compounds.
-
Perform pathway analysis on the significantly altered proteins to understand the broader cellular impact of each compound.
-
Expected Outcomes:
-
A highly specific degrader like this compound is expected to show significant downregulation of primarily Aurora-A and its direct interactors like N-Myc, with minimal changes to the rest of the proteome.
-
The dual degrader would be expected to show downregulation of both Aurora-A and Aurora-B, and potentially other kinases.
-
The kinase inhibitor, Alisertib, is anticipated to show more widespread changes in the proteome, reflecting its impact on signaling pathways downstream of Aurora-A kinase activity rather than just protein removal.[7][8]
This comprehensive analysis would provide a robust and unbiased assessment of the specificity of this compound, which is critical for its continued development as a therapeutic agent.
References
- 1. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 2. What Are the Methods for Label-Free Quantitative Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
A Comparative Analysis of HLB-0532259 with Genetic Knockdown of Aurora-A and N-Myc in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound HLB-0532259 against the established research techniques of genetic knockdown of Aurora-A and N-Myc. The information presented is intended to assist researchers in evaluating the utility of these different approaches for studying the Aurora-A/N-Myc signaling axis in cancer biology and for potential therapeutic development.
Introduction
Aurora-A is a serine/threonine kinase that plays a critical role in mitotic progression and is frequently overexpressed in human cancers.[1][2][3] N-Myc, a potent oncogene, is a member of the Myc family of transcription factors and its amplification is a hallmark of several aggressive cancers, most notably neuroblastoma.[4][5] A crucial interaction exists where Aurora-A binds to and stabilizes N-Myc, preventing its degradation and thereby promoting tumorigenesis.[6][7] This makes the Aurora-A/N-Myc axis a compelling target for cancer therapy.
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both Aurora-A and N-Myc.[8] This guide compares the reported effects of this compound with those of genetic knockdown of Aurora-A or N-Myc using techniques such as siRNA or shRNA.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and genetic knockdown of Aurora-A and N-Myc on key cellular processes.
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell lines, reagent concentrations, and treatment durations may vary between studies.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result |
| This compound | Kelly (Neuroblastoma) | Not Specified | Cytotoxicity | Nanomolar cytotoxicity |
| SK-N-BE (Neuroblastoma) | Not Specified | Cytotoxicity | Nanomolar cytotoxicity | |
| Aurora-A siRNA | A549 (Lung Cancer) | MTT Assay | Cell Viability | Decrease to 72.8% (single transfection) and 64.2% (repeated transfection) |
| N-Myc siRNA | SK-N-BE(2) (Neuroblastoma) | Not Specified | Apoptosis/Cell Cycle Arrest | No significant effect on apoptosis when combined with STI-571, cells arrested in G0/G1 |
Table 2: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Assay | Endpoint | Result |
| This compound | MYCN-amplified NB cells | Not Specified | Apoptosis | Induced apoptosis |
| Aurora-A siRNA | A549 (Lung Cancer) | Not Specified | Apoptosis | Effective apoptosis with repeated transfection |
| N-Myc siRNA | BE(2)-C (Neuroblastoma) | DNA Fragmentation | Apoptosis | Up to 2.5-fold increase after 48-72h |
| IMR-32, LAN-1, JF (Neuroblastoma) | DNA Fragmentation | Apoptosis | 30-72% increase at 48-72h |
Table 3: Comparison of Effects on Protein Levels
| Treatment | Cell Line | Target Protein | Endpoint | Result |
| This compound | MCF-7 (Breast Cancer, non-MYCN amplified) | Aurora-A | Degradation | DC50 of 20.2 nM |
| SK-N-BE (Neuroblastoma, MYCN amplified) | N-Myc | Degradation | DC50 of 179 nM | |
| Kelly (Neuroblastoma, MYCN amplified) | N-Myc | Degradation | DC50 of 229 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Genetic Knockdown using siRNA
Objective: To transiently reduce the expression of a target gene (e.g., Aurora-A or N-Myc) using small interfering RNA.
Materials:
-
siRNA targeting the gene of interest (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., neuroblastoma cell lines)
-
Standard cell culture reagents and supplies
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each transfection, dilute the required amount of siRNA into Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent into Opti-MEM™ I medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency (e.g., by Western blot or qRT-PCR) and to perform downstream functional assays (e.g., cell viability, apoptosis).
Cell Viability Assessment using MTT Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound of interest (e.g., this compound) or perform genetic knockdown. Include untreated control wells.
-
MTT Addition: After the desired treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection using Annexin V Staining
Objective: To detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Protocol:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathway and Drug/Knockdown Mechanism of Action
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. kumc.edu [kumc.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling HLB-0532259
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HLB-0532259. The following procedural steps are designed to ensure the safe handling and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent, novel compound intended for research, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3][4][5][6]
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Chemical-resistant disposable gown or lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory and eye protection is critical. Double gloving provides an additional barrier against skin contact.[1] |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling the powder, but potential for splashes and spills remains. A fume hood is the primary engineering control to prevent inhalation of vapors.[3][7] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves (e.g., nitrile) | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the level of containment needed. |
Experimental Protocols
General Handling Procedures for Solid Compound
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[2][3] Prepare the workspace within a certified chemical fume hood.
-
Weighing : Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with appropriate tools (e.g., spatulas) to avoid direct contact.
-
Storage : Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Calculate the required mass of this compound and the volume of dimethyl sulfoxide (B87167) (DMSO).
-
In a chemical fume hood, carefully add the weighed this compound to an appropriate sterile container.
-
Add the calculated volume of DMSO to the container.
-
Cap the container securely and vortex or sonicate until the solid is completely dissolved.
Operational and Disposal Plans
Spill Management
-
Evacuate : Immediately alert others in the area and evacuate the contaminated space.
-
Contain : If safe to do so, prevent the spill from spreading using absorbent materials.
-
Clean-up : Wearing appropriate PPE, decontaminate the area using a suitable method. For small spills, absorb with an inert dry material and place it in a sealed container for disposal.[9]
-
Ventilate : Ensure the area is well-ventilated after the clean-up.
Waste Disposal
All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[1]
| Waste Type | Disposal Protocol |
| Solid Waste (Contaminated PPE, vials, etc.) | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Dispose of through an approved chemical waste management service.[1] |
| Liquid Waste (DMSO solutions) | - Collect in a labeled, sealed, and compatible hazardous waste container.- Do not pour down the drain.- Dispose of through a certified hazardous waste contractor, likely via incineration.[10][11] |
| Liquid Waste (DMSO/Corn Oil Mixture) | - Collect in a dedicated, labeled, and sealed hazardous waste container.- Segregate from other chemical waste streams.- Dispose of through an approved chemical waste management service, following local and national regulations for chemical waste.[12][13] |
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. eviq.org.au [eviq.org.au]
- 10. DMSO disposal - General Lab Techniques [protocol-online.org]
- 11. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 12. fishersci.com [fishersci.com]
- 13. gpreinc.com [gpreinc.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
